molecular formula CH8N4O3S B1580497 Guanidine sulfamate CAS No. 50979-18-5

Guanidine sulfamate

Cat. No.: B1580497
CAS No.: 50979-18-5
M. Wt: 156.17 g/mol
InChI Key: LNEUSAPFBRDCPM-UHFFFAOYSA-N
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Description

Guanidine sulfamate is a useful research compound. Its molecular formula is CH8N4O3S and its molecular weight is 156.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

guanidine;sulfamic acid
Source PubChem
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InChI

InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEUSAPFBRDCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0068604
Record name Sulfamic acid, compd. with guanidine (1:1)
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Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid
Record name Sulfamic acid, compd. with guanidine (1:1)
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CAS No.

50979-18-5
Record name Guanidine sulfamate
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Record name Sulfamic acid, compd. with guanidine (1:1)
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Record name Sulfamic acid, compd. with guanidine (1:1)
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Record name Sulfamic acid, compd. with guanidine (1:1)
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Record name Guanidinium sulphamate
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Foundational & Exploratory

Guanidine sulfamate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Guanidine Sulfamate

Introduction

This compound (CAS RN: 50979-18-5) is a salt formed from the strong organic base guanidine and the strong inorganic acid, sulfamic acid.[1] It presents as a white crystalline powder and is recognized for its high nitrogen content and significant hydrogen-bonding capacity.[2][3] These characteristics contribute to its utility in a diverse range of industrial and research applications.

Primarily, this compound is employed as a highly effective flame retardant for materials such as textiles, plastics, paper, and wood products.[4][5][6] Its flame-retardant mechanism involves the release of non-combustible gases like ammonia and sulfur oxides upon heating, which suppresses combustion.[1] Additional applications include its use as a corrosion inhibitor, a curing agent for resins, an additive in electroplating processes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3][4][7] This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

This compound's physical and chemical properties are summarized in Table 1. It is notably soluble in water, with solubility increasing significantly with temperature.[5][8]

Table 1: Physical and Chemical Properties of this compound

Property Value References
CAS RN 50979-18-5, 51528-20-2 [1][8]
Molecular Formula CH₈N₄O₃S [1][8]
Molecular Weight 156.16 - 156.17 g/mol [1][8]
Appearance White crystalline powder [1][3]
Melting Point 90 - 110 °C; 128 °C [1][5][8]
Boiling Point 466.3 °C at 760 mmHg [5][7]
Solubility in Water 100 g/100mL at 20°C; 429 g/100mL at 60°C [5][8]

| pH (4% aq. solution) | 7.0 - 10.0 |[1][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-base reaction between a guanidine source and sulfamic acid or its derivatives. Several methods have been documented, with variations in reactants and reaction conditions.

Synthetic Routes
  • Reaction of Guanidine Carbonate with Sulfamic Acid : A common and straightforward method involves reacting guanidine carbonate with sulfamic acid in an aqueous medium.[2] This reaction proceeds with the evolution of carbon dioxide.

  • Reaction of Urea with Ammonium Sulfamate : Another established route involves the fusion of urea with ammonium sulfamate, often at elevated temperatures and pressures.[9][10][11] This process can be more complex, potentially involving intermediates like ammonium ureasulfonate.[12][13]

  • Reaction of Urea with Sulfamic Acid : The direct reaction between urea and sulfamic acid at high temperatures (e.g., 210-250 °C) can also yield guanidine salts.[9]

A summary of common synthesis conditions is provided in Table 2.

Table 2: Summary of this compound Synthesis Methods

Method Reactants Conditions Reported Yield (%) References
Aqueous Reaction Guanidine Carbonate, Sulfamic Acid 1:1 molar ratio, Reflux at 80°C, 4 hrs 85–90% [2]
Fusion Reaction Urea, Dodecylamine Sulfamate Fuse reactants, heat to 230°C for 15 min 32% (of theory) [9]

| Pressure Reaction | Urea, Ammonium Sulfamate, Ammonia | Heat to ~260°C for 1 hr | Varies with reactant ratio |[11] |

General Synthesis Pathway

The fundamental synthesis process involves the protonation of the guanidine base by sulfamic acid.

Synthesis_Pathway cluster_reactants Reactants Reactants Guanidine_Source Guanidine Source (e.g., Guanidine Carbonate) Process Aqueous Reaction (e.g., 80°C, 4h) Guanidine_Source->Process Sulfamic_Acid Sulfamic Acid Sulfamic_Acid->Process Product This compound Process->Product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Aqueous Synthesis

This protocol is based on the reaction of guanidine carbonate with sulfamic acid, a method noted for its high yield and purity.[2]

  • Reagents and Equipment :

    • Guanidine Carbonate (ACS grade, ≥99%)

    • Sulfamic Acid (ACS grade, ≥99%)

    • Deionized Water

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Crystallizing dish

    • Drying oven

  • Procedure :

    • In a round-bottom flask, dissolve sulfamic acid in deionized water with gentle heating and stirring. Use a 1:1 molar ratio of guanidine to sulfamic acid.[2] For example, add 9.71 g (0.1 mol) of sulfamic acid to approximately 50 mL of water.

    • Slowly add an equimolar amount of guanidine carbonate (9.01 g, 0.05 mol of the carbonate salt, which provides 0.1 mol of guanidine) to the stirred solution. Note: The reaction will effervesce as CO₂ is released. Add the carbonate in portions to control the foaming.

    • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80°C.[2]

    • Maintain the reaction at 80°C with continuous stirring for 4 hours to ensure completion.[2]

    • After 4 hours, remove the heat source and allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the solution in an ice bath for 1-2 hours. White crystals of this compound will precipitate.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

    • Transfer the purified crystals to a crystallizing dish and dry in an oven at 60-70°C to a constant weight.

    • Store the final product in a cool, dry place.[1]

Characterization

A combination of analytical techniques is used to confirm the identity, purity, and properties of the synthesized this compound.

Characterization Workflow

A typical workflow for the complete characterization of a synthesized sample is outlined below.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_results Data Obtained Sample Synthesized This compound HPLC HPLC Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR TGA Thermal Analysis (TGA/DSC) Sample->TGA Purity Purity (%) HPLC->Purity Structure Structural Confirmation (Functional Groups) FTIR->Structure Structure_NMR Molecular Structure NMR->Structure_NMR Thermal Thermal Stability (Decomposition Temp.) TGA->Thermal

Caption: Standard workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization
  • Purity Analysis by High-Performance Liquid Chromatography (HPLC)

    • Objective : To determine the purity of the synthesized compound.

    • Instrumentation : HPLC system with a UV detector.

    • Method :

      • Column : C18 reverse-phase column.[2]

      • Mobile Phase : A suitable buffered aqueous/organic mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).[14]

      • Flow Rate : 1.0 mL/min.[14]

      • Detection : UV at 220 nm.[2]

      • Sample Preparation : Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

      • Analysis : Inject the sample and analyze the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

  • Structural Confirmation by FT-IR and NMR Spectroscopy

    • Objective : To confirm the molecular structure and presence of key functional groups.

    • Fourier Transform Infrared (FT-IR) Spectroscopy :

      • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the dried sample with dry KBr powder and pressing it into a thin disk.

      • Analysis : Record the spectrum, typically from 4000 to 400 cm⁻¹.

      • Interpretation : Identify characteristic peaks corresponding to the functional groups in this compound (see Table 3).[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy :

      • Sample Preparation : Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).[2]

      • Analysis : Record the ¹H NMR spectrum.

      • Interpretation : Confirm the presence of guanidinium protons by observing the characteristic chemical shift (see Table 3).[2]

Table 3: Spectroscopic Data for this compound

Technique Feature Characteristic Value References
FT-IR N-H Stretch 3200–3400 cm⁻¹ [2]
S=O Stretch ~1160 cm⁻¹ [2]

| ¹H NMR (D₂O) | Guanidinium Protons (CH₆N₃⁺) | Singlet at δ ~3.2 ppm |[2] |

  • Thermal Stability by Thermogravimetric Analysis (TGA)

    • Objective : To evaluate the thermal stability and decomposition profile.

    • Instrumentation : TGA/DSC analyzer.

    • Method :

      • Sample Preparation : Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

      • Analysis : Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).[15]

      • Interpretation : Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition. This compound is thermally stable, with decomposition typically beginning above 300°C.[8]

Table 4: Thermal Analysis Data for this compound

Parameter Value Notes References
Melting Transition 128 °C Melts before decomposing [8]

| Onset of Decomposition | > 300 °C | Decomposition occurs in multiple stages |[8] |

Safety and Handling

  • Safety : this compound may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[1] It is considered to have low toxicity.[1]

  • Storage : Store in a tightly sealed container in a cool, dry place at room temperature (15 - 25°C) to prevent moisture absorption.[1][8]

  • Handling : Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound, enabling researchers to produce and validate this versatile compound for various applications.

References

The Thermal Decomposition of Guanidine Sulfamate: A Review of a Knowledge Gap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine sulfamate, a salt formed from the strong organic base guanidine and sulfamic acid, is recognized for its high thermal stability and applications as a flame retardant.[1] Despite its industrial relevance, a comprehensive, in-depth technical understanding of its thermal decomposition mechanism remains notably absent from publicly available scientific literature. This guide synthesizes the current, limited knowledge and highlights the significant gaps where further research is required to elucidate the complex chemical transformations that occur upon heating this compound.

Thermal Properties: A General Overview

This compound is a crystalline solid with a melting point of approximately 128°C.[2] It is characterized by its high thermal stability, with decomposition reported to occur at temperatures exceeding 300°C.[3] This stability is a key attribute for its use in applications requiring resistance to heat. Upon decomposition, it is understood to release non-combustible gases, a property that contributes to its flame-retardant capabilities.[1] However, the specific nature of these gases and the precise temperature ranges of their evolution are not well-documented.

The Missing Data: A Call for Experimental Investigation

A thorough review of scientific databases reveals a significant lack of detailed experimental data concerning the thermal decomposition of this compound. To construct a complete mechanistic picture, the following experimental investigations are critically needed:

  • Thermogravimetric Analysis (TGA): To precisely determine the temperature ranges of decomposition stages and the corresponding mass loss for each step.

  • Differential Scanning Calorimetry (DSC): To identify endothermic and exothermic events associated with melting and decomposition, providing crucial thermodynamic data.

  • Evolved Gas Analysis (EGA): Techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) are essential for identifying the chemical composition of the gaseous products released at each stage of decomposition.[4][5]

  • Kinetic Analysis: Isothermal and non-isothermal TGA experiments at various heating rates would be necessary to determine the kinetic parameters (activation energy, pre-exponential factor) for each decomposition step.

Inferences from Related Compounds: The Case of Guanidine Nitrate

In the absence of direct data for this compound, the thermal decomposition of the related compound, guanidine nitrate, has been extensively studied and may offer some analogous insights. The decomposition of guanidine nitrate is a complex, multi-step process involving dissociation, dehydration, and the formation of various intermediates and gaseous products.[6][7]

Studies on guanidine nitrate have identified key decomposition products including ammonia (NH₃), nitrous oxide (N₂O), carbon dioxide (CO₂), and solid residues like melamine.[8][9] The proposed decomposition pathways for guanidine nitrate often involve the initial dissociation into guanidine and nitric acid, followed by a series of complex reactions.[6]

It is plausible that the decomposition of this compound may also proceed through an initial dissociation into guanidine and sulfamic acid. The subsequent decomposition of these species would then dictate the overall reaction mechanism and the nature of the evolved products.

Proposed Experimental Workflow

To address the current knowledge gap, a systematic study of the thermal decomposition of this compound should be undertaken. The following diagram outlines a proposed experimental workflow:

G Proposed Experimental Workflow for this compound Decomposition Analysis cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Mechanism Proposal synthesis Synthesis and Purification of this compound characterization Structural & Purity Analysis (NMR, FTIR, XRD, Elemental Analysis) synthesis->characterization tga Thermogravimetric Analysis (TGA) (Multiple Heating Rates) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga_ms TGA-Mass Spectrometry (TGA-MS) tga->tga_ms tga_ftir TGA-Fourier-Transform Infrared Spectroscopy (TGA-FTIR) tga->tga_ftir kinetic_analysis Kinetic Modeling (Activation Energy, Reaction Order) tga_dsc->kinetic_analysis product_identification Identification of Gaseous & Solid Residue Products ega->product_identification mechanism Proposal of Decomposition Pathway(s) kinetic_analysis->mechanism product_identification->mechanism

Caption: Proposed experimental workflow for a comprehensive study of the thermal decomposition of this compound.

Logical Pathway for Decomposition Investigation

Based on the limited available information and analogies with related compounds, a logical pathway for investigating the decomposition mechanism can be proposed. This involves a multi-faceted approach that integrates experimental data with theoretical modeling.

G Logical Pathway for Investigating Decomposition Mechanism start This compound (Solid) heat Application of Heat start->heat dissociation Initial Dissociation? (Guanidine + Sulfamic Acid) heat->dissociation stage1 Stage 1 Decomposition (Lower Temperature) dissociation->stage1 stage2 Stage 2 Decomposition (Higher Temperature) stage1->stage2 gaseous_products1 Evolved Gases 1 (e.g., NH₃, SO₂, H₂O?) stage1->gaseous_products1 gaseous_products2 Evolved Gases 2 (e.g., N₂, CO₂, HCN?) stage2->gaseous_products2 solid_residue Solid Residue (e.g., Melamine, Ammeline?) stage2->solid_residue analysis Kinetic & Mechanistic Analysis gaseous_products1->analysis gaseous_products2->analysis solid_residue->analysis

References

The Solubility Profile of Guanidine Sulfamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of guanidine sulfamate's solubility. Due to the limited availability of published data on its solubility in various organic solvents, this document focuses on its well-documented solubility in water and provides contextual data from related guanidinium salts to guide researchers in their work. Additionally, a detailed, generalized experimental protocol for determining solubility is presented, offering a practical framework for laboratories to generate their own data.

Introduction to this compound

This compound, with the chemical formula CH₈N₄O₃S, is a salt formed from guanidine and sulfamic acid.[1][2] It presents as a white crystalline solid with a melting point of approximately 128°C.[3][4] This compound is noted for its applications as a flame retardant, particularly for materials like wallpaper, textiles, and wood products.[1][5] While its properties in aqueous solutions are established, its behavior in organic solvents is less characterized in publicly available literature. This guide aims to consolidate the known data and provide a practical approach for further investigation.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in a wide range of applications, from process chemistry to formulation development. The available quantitative data for this compound is currently limited to its solubility in water.

This compound Solubility

The table below summarizes the known quantitative solubility of this compound. The data is primarily sourced from chemical manufacturers' technical data sheets. The solvent is understood to be water.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2010
Water6042.9

Data sourced from multiple chemical suppliers, consistent with[3][4].

Solubility of Related Guanidinium Salts in Organic Solvents

To provide a broader context for researchers, the following table presents solubility data for other common guanidinium salts—guanidinium chloride and guanidinium sulfate—in various solvents. This information can offer insights into the potential solubility characteristics of this compound in similar solvent classes.

CompoundSolventTemperature (°C)Solubility
Guanidinium ChlorideMethanol2076 g / 100 g
Guanidinium ChlorideEthanol2024 g / 100 g
Guanidinium ChlorideAcetoneNot SpecifiedAlmost Insoluble
Guanidinium ChlorideBenzeneNot SpecifiedAlmost Insoluble
Guanidinium ChlorideEtherNot SpecifiedAlmost Insoluble
Guanidinium SulfateAlcoholNot SpecifiedAlmost Insoluble
Guanidinium SulfateAcetoneNot SpecifiedInsoluble
Guanidinium SulfateChloroformNot SpecifiedInsoluble
Guanidinium SulfateDiethyl EtherNot SpecifiedInsoluble

Data for Guanidinium Chloride sourced from[6]. Data for Guanidinium Sulfate sourced from[7][8].

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method. This protocol is a standard approach and can be adapted for specific laboratory conditions and solvents.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance (readable to ±0.1 mg)

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), or another suitable analytical instrument for quantification.

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent or a suitable diluent.

    • From the stock solution, prepare a series of calibration standards of lower concentrations.

    • Analyze the standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in the temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a predetermined period to allow it to reach equilibrium. The time required for equilibration should be determined empirically (e.g., by taking measurements at 12, 24, and 48 hours to see when the concentration plateaus).

  • Sample Collection and Analysis:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes at the experimental temperature.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample with a known volume of solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.

    • Solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation prep Preparation equilibration Equilibration sampling Sampling & Filtration analysis Analysis & Calculation a Add excess This compound to vial b Add known volume of solvent a->b c Agitate at constant temperature b->c d Allow solids to settle c->d e Draw supernatant with syringe d->e f Filter with 0.22µm syringe filter e->f g Dilute sample for analysis f->g h Analyze via HPLC (or other method) g->h i Calculate solubility from calibration curve h->i

References

Guanidine Sulfamate: An In-depth Technical Guide to its Flame Retardant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine sulfamate is a halogen-free flame retardant that has demonstrated efficacy in a variety of materials, including textiles and polymers.[1][2] Its mechanism of action is complex, involving synergistic interactions in both the gas and condensed phases to inhibit the combustion cycle. This technical guide provides a detailed examination of the chemical and physical processes that underpin the flame retardant properties of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound is a salt formed from the strong organic base guanidine and sulfamic acid. Its efficacy as a flame retardant is attributed to its high nitrogen and sulfur content, which upon thermal decomposition, release non-combustible gases and promote the formation of a protective char layer.[2][3] This dual-action mechanism makes it an effective fire safety additive for various materials.[1]

Core Flame Retardant Mechanism

The flame retardant action of this compound is a multi-faceted process that occurs in both the gas phase and the condensed phase.

Gas Phase Action: Flame Inhibition

Upon heating, this compound decomposes to release a mixture of non-flammable gases, primarily ammonia (NH₃) and sulfur oxides (SOx, such as SO₂).[2] These gases act in the gas phase through several mechanisms:

  • Dilution Effect: The release of these inert gases dilutes the concentration of flammable gases and oxygen in the combustion zone, thereby reducing the efficiency of the combustion process.[4]

  • Chemical Inhibition: The decomposition products, particularly ammonia and sulfur dioxide, can interfere with the chemical chain reactions of combustion. They are thought to act as radical scavengers, terminating the highly reactive H• and OH• radicals that propagate the fire.[5][6][7] This interruption of the combustion cycle reduces the heat generated and slows the spread of the flame.

Condensed Phase Action: Char Formation

In the solid, or condensed phase, this compound promotes the formation of a stable, insulating char layer on the surface of the material.[2] This char acts as a physical barrier with several protective functions:

  • Insulation: The char layer insulates the underlying material from the heat of the flame, slowing down its thermal decomposition (pyrolysis).

  • Mass Transfer Barrier: It impedes the transfer of flammable volatile decomposition products from the material into the gas phase where they would fuel the fire.

  • Oxygen Barrier: The char layer also limits the diffusion of oxygen from the air to the material's surface, further inhibiting combustion.

The formation of this protective char is facilitated by the decomposition products of this compound. The sulfamic acid component, upon heating, can act as a catalyst for dehydration and cross-linking reactions within the polymer matrix, leading to the formation of a carbonaceous char.[1] The guanidine moiety also contributes to the formation of a thermally stable, nitrogen-containing char structure.[2]

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound as a flame retardant has been quantified in various studies. The following tables summarize key performance data, primarily from research on its application in Polyamide 6 (PA6), both alone and in combination with melamine polyphosphate (MPP).[8][9]

Table 1: Microscale Combustion Calorimetry (MCC) Data for PA6 Formulations [8][9]

FormulationpHRR (W/g)ΔpHRR/PA6 (%)T at pHRR (°C)THR (kJ/g)ΔTHR/PA6 (%)
Neat PA658845630.0
PA6 / 5% GAS500-1544927.4-8.7
PA6 / 2.5% GAS + 2.5% MPP411-3042828.7-4.3

pHRR: Peak Heat Release Rate; THR: Total Heat Release; GAS: this compound; MPP: Melamine Polyphosphate.

Table 2: Cone Calorimetry Data for PA6 Formulations (35 kW/m²) [9]

PropertyNeat PA6PA6 / 2.5% GAS + 2.5% MPPΔ/PA6 (%)
TTI (s)124 ± 1387 ± 2-30
pHRR (kW/m²)603 ± 13582 ± 20-4
THR (MJ/m²)73 ± 279 ± 1+8

TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release.

Table 3: Flammability Test Results for PA6 Formulations [8][9]

FormulationLOI (vol%)UL 94 Rating (3.2 mm)
Neat PA623Fails
PA6 / 5% GAS + MPP37V-0

LOI: Limiting Oxygen Index; UL 94: Underwriters Laboratories flammability standard.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key pathways and relationships in the flame retardant mechanism of this compound.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase GS_Solid This compound Char Protective Char Layer GS_Solid->Char Promotes Charring GS_Gaseous Decomposition Products (NH3, SOx) GS_Solid->GS_Gaseous Thermal Decomposition Polymer Polymer Polymer->Char Catalytic Dehydration & Cross-linking Flame Flame Polymer->Flame Flammable Volatiles Char->Flame Inhibits Fuel Supply & Heat Transfer GS_Gaseous->Flame Dilution & Radical Scavenging

Figure 1: Overview of the dual-action flame retardant mechanism.

Gas_Phase_Inhibition cluster_combustion Combustion Chain Reactions cluster_inhibition Inhibition by Decomposition Products H_Radical H• OH_Radical OH• H_Radical->OH_Radical + O₂ OH_Radical->H_Radical + Fuel O2 O₂ NH3 NH₃ NH3->H_Radical Scavenges SO2 SO₂ SO2->OH_Radical Scavenges Decomposition This compound Decomposition Decomposition->NH3 Decomposition->SO2

Figure 2: Simplified gas phase flame inhibition pathway.

Condensed_Phase_Action Heat Heat Source Polymer Polymer Matrix Heat->Polymer Pyrolysis Char Insulating Char Layer Heat->Char Polymer->Char Cross-linking Volatiles Flammable Volatiles Polymer->Volatiles Char->Polymer Insulates Char->Volatiles Blocks Escape GS This compound GS->Polymer Catalyzes Dehydration

Figure 3: Condensed phase mechanism of char formation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the flame retardancy of materials treated with this compound.

Microscale Combustion Calorimetry (MCC)
  • Standard: ASTM D7309

  • Apparatus: FAA Micro Calorimeter

  • Procedure:

    • A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 1 °C/s) in a pyrolyzer under a nitrogen atmosphere.

    • The volatile decomposition products are swept into a 900 °C combustion furnace where they are mixed with excess oxygen and completely combusted.

    • The oxygen consumption is measured to calculate the heat release rate (HRR) as a function of temperature.

  • Key Parameters Measured: Peak Heat Release Rate (pHRR), Total Heat Release (THR), Temperature at pHRR.

Cone Calorimetry
  • Standard: ISO 5660, ASTM E1354

  • Apparatus: Cone Calorimeter

  • Procedure:

    • A flat sample (typically 100x100 mm) is placed horizontally under a conical radiant heater.[10]

    • The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[10]

    • A spark igniter is positioned above the sample to ignite the flammable gases produced during pyrolysis.[11]

    • During combustion, the mass of the sample is continuously recorded, and the oxygen concentration in the exhaust gas is measured.[12]

  • Key Parameters Measured: Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), Mass Loss Rate, Smoke Production Rate.[12]

Limiting Oxygen Index (LOI)
  • Standard: ASTM D2863

  • Apparatus: LOI Apparatus

  • Procedure:

    • A vertically oriented sample is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the sample is ignited.

    • The oxygen concentration in the gas mixture is varied until the minimum concentration that just supports flaming combustion is determined.

  • Key Parameter Measured: The minimum volume percentage of oxygen required for sustained combustion.

UL 94 Vertical Burning Test
  • Standard: ASTM D3801

  • Apparatus: UL 94 test chamber

  • Procedure:

    • A rectangular bar specimen is held vertically.

    • A specified flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • If the flaming ceases, the flame is immediately reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

    • Observations of flaming drips that ignite a cotton patch below are also noted.

  • Classification: V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. A V-0 rating indicates the best flame retardancy.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
  • Apparatus: TGA instrument coupled to an FTIR spectrometer via a heated transfer line.[13]

  • Procedure:

    • A small sample is placed in the TGA and heated through a defined temperature program in a controlled atmosphere (e.g., nitrogen or air).[14]

    • The TGA records the mass loss of the sample as a function of temperature.

    • The gaseous decomposition products are continuously transferred to the gas cell of the FTIR spectrometer.[15]

    • The FTIR records the infrared spectra of the evolved gases, allowing for their identification.

  • Data Obtained: Thermal decomposition profile of the material and identification of the evolved gaseous species at different temperatures.

Conclusion

This compound functions as an effective halogen-free flame retardant through a synergistic combination of gas phase and condensed phase mechanisms. In the gas phase, it releases non-combustible gases that dilute the fuel and oxygen and inhibit the chemical reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the material and reduces the supply of flammable volatiles to the flame. This dual-action approach leads to a significant reduction in the flammability of treated materials, as evidenced by quantitative data from various standard fire tests. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for the further development and application of this compound in fire safety solutions.

References

Guanidine Sulfamate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Guanidine sulfamate, a salt formed from the strong organic base guanidine and sulfamic acid, is emerging as a versatile, yet underutilized, reagent in the field of organic synthesis. This technical guide provides an in-depth analysis of its core applications, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in leveraging its unique properties. While its application as a primary catalyst or reagent in a wide array of named organic reactions is not extensively documented in publicly available literature, its foundational role as a guanidinium salt provides a strong basis for its utility in key synthetic transformations, particularly in the synthesis of nitrogen-containing heterocycles.

Core Principles and Reactivity

This compound's utility in organic synthesis stems from the intrinsic properties of the guanidinium cation. The guanidinium group is a planar, highly resonance-stabilized cation with a pKa of approximately 13.5, making guanidine one of the strongest organic bases. This high basicity allows it to act as an effective proton scavenger and a precursor to the highly nucleophilic free guanidine.

In the context of organic reactions, this compound can participate in several key ways:

  • As a source of guanidine: In the presence of a stronger base or under specific reaction conditions, this compound can serve as a precursor to free guanidine, a potent nucleophile.

  • As a Brønsted acid catalyst: The guanidinium cation itself can act as a Brønsted acid, activating electrophiles through hydrogen bonding.

  • In multicomponent reactions: Guanidine and its salts are well-established reagents in multicomponent reactions (MCRs) for the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Synthesis of this compound

This compound is typically synthesized through the reaction of a guanidine salt, such as guanidine carbonate, with sulfamic acid. An alternative method involves the reaction of urea with ammonium sulfamate at elevated temperatures.

Experimental Protocol: Synthesis from Guanidine Carbonate and Sulfamic Acid

Materials:

  • Guanidine carbonate

  • Sulfamic acid

  • Deionized water

Procedure:

  • Dissolve equimolar amounts of guanidine carbonate and sulfamic acid in a minimal amount of hot deionized water.

  • Stir the solution until all solids have dissolved.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystalline this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water and dry under vacuum.

Application in the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent condensation reaction between an aldehyde, a β-ketoester, and a urea or urea-like compound to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Guanidine and its salts are frequently used in place of urea to synthesize 2-amino-3,4-dihydropyrimidines, which are of significant interest in medicinal chemistry. While specific literature detailing the use of this compound is sparse, its analogous reactivity to other guanidine salts like guanidine hydrochloride or carbonate is highly probable.

The proposed mechanism for the guanidine-mediated Biginelli reaction is outlined below. The reaction is typically acid-catalyzed, and the sulfamate anion could potentially influence the reaction environment.

Biginelli_Reaction Figure 1. Proposed Mechanism for the Guanidine-Mediated Biginelli Reaction Aldehyde R-CHO (Aldehyde) Acyliminium [R-CH=N⁺H-C(=NH)-NH₂] (Acyliminium Ion) Aldehyde->Acyliminium + Guanidine, -H₂O Ketoester R'COCH₂COOR'' (β-Ketoester) Enolate [R'C(O⁻)=CHCOOR''] (Enolate) Ketoester->Enolate Tautomerization Guanidine H₂N-C(=NH)-NH₂ (from this compound) Intermediate1 Open-chain Intermediate Acyliminium->Intermediate1 + Enolate Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization DHPM 2-Amino-dihydropyrimidine (Product) Cyclized_Intermediate->DHPM -H₂O

Caption: Proposed reaction pathway for the synthesis of 2-amino-dihydropyrimidines.

General Experimental Protocol for Guanidine-Mediated Biginelli Reaction

This protocol is based on established procedures for other guanidine salts and can be adapted for this compound.

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • This compound (1.2 mmol)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Catalyst (optional, e.g., a Lewis or Brønsted acid)

Procedure:

  • Combine the aldehyde, β-ketoester, and this compound in a reaction vessel.

  • Add the solvent and catalyst, if applicable.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Data for Guanidine-Mediated Biginelli Reactions (using Guanidine Hydrochloride as a proxy)

Aldehydeβ-KetoesterSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateEthanolReflux492
4-ChlorobenzaldehydeEthyl acetoacetateEthanolReflux395
4-NitrobenzaldehydeEthyl acetoacetateAcetonitrileReflux588
CyclohexanecarboxaldehydeMethyl acetoacetateSolvent-free100285

Note: This data is representative of reactions using guanidine hydrochloride and serves as a starting point for optimization with this compound.

Logical Workflow for Method Development

The development of synthetic protocols utilizing this compound can follow a logical progression, as illustrated in the workflow diagram below. This involves starting with established conditions for analogous guanidine salts and systematically optimizing parameters to achieve the desired outcome.

Workflow Figure 2. Workflow for Synthetic Method Development cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scope & Scale-up A Literature Review: Analogous Guanidine Salts B Initial Test Reaction: Standard Conditions A->B C Product Formation? (TLC, LC-MS) B->C C->A No, Re-evaluate D Vary Solvent C->D Yes E Vary Temperature D->E F Vary Catalyst E->F G Vary Stoichiometry F->G H Analyze Yield & Purity G->H I Substrate Scope Evaluation H->I Optimized Conditions J Scale-up Reaction I->J K Final Protocol J->K

Caption: A systematic approach for developing synthetic methods using this compound.

Conclusion and Future Outlook

This compound holds significant potential as a reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its properties as a strong base and a source of the guanidinium moiety make it a valuable tool for multicomponent reactions like the Biginelli reaction. While direct, published applications in a broad range of specific organic syntheses are currently limited, the foundational principles of guanidine chemistry strongly suggest its utility. Further research into the specific applications of this compound, including comparative studies with other guanidine salts, is warranted and will likely expand its role in the synthetic chemist's toolbox, offering potential advantages in terms of solubility, reactivity, and handling properties. This guide serves as a foundational resource to encourage and facilitate such explorations.

Methodological & Application

Application of Guanidine Sulfamate in Flame Retardant Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanidine sulfamate is an effective nitrogen-sulfur-based flame retardant used to enhance the fire resistance of various polymeric materials. It functions primarily in the condensed phase by promoting char formation and altering the thermal degradation pathway of the polymer. This document provides detailed application notes and experimental protocols for utilizing this compound as a flame retardant, with a specific focus on its application in Polyamide 6 (PA6). The information is intended for researchers, scientists, and professionals in materials science and polymer engineering.

This compound is particularly effective when used in combination with other flame retardants, such as melamine polyphosphate (MPP), to create a synergistic flame retardant system. Such systems can significantly improve the fire safety of polymers by reducing heat release rates, increasing the Limiting Oxygen Index (LOI), and achieving higher classifications in standardized flammability tests like UL-94.

Mechanism of Flame Retardancy

This compound acts as a condensed-phase flame retardant. Upon heating, it decomposes to release non-flammable gases like ammonia and sulfur oxides, which dilute the flammable volatiles produced by the decomposing polymer. More importantly, it promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable gases, thus inhibiting further combustion.

In combination with a phosphorus-based flame retardant like melamine polyphosphate (MPP), this compound exhibits a synergistic effect. The proposed mechanism in Polyamide 6 (PA6) involves the modification of the polymer's degradation pathway, leading to the formation of nitrile end-group-containing molecules and a polyaromatic char structure.

Flame_Retardant_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Non-flammable Gases Non-flammable Gases Dilution Dilution Non-flammable Gases->Dilution Flammable Volatiles Flammable Volatiles Flammable Volatiles->Dilution Polymer + GS Polymer + GS Decomposition Decomposition Polymer + GS->Decomposition Heat Heat Heat->Polymer + GS initiates Decomposition->Non-flammable Gases releases Decomposition->Flammable Volatiles releases Char Formation Char Formation Decomposition->Char Formation promotes Protective Char Layer Protective Char Layer Char Formation->Protective Char Layer Insulation Insulation Protective Char Layer->Insulation Insulation->Polymer + GS protects

Condensed phase flame retardant mechanism of this compound (GS).

Applications

This compound is utilized as a flame retardant in a variety of materials, including:

  • Polymers: Polyamide 6 (PA6), Polyvinyl Chloride (PVC), and polyurethane foams.

  • Textiles and Fibers: Carpets, curtains, and wallpaper.

  • Wood and Furniture: Treatment of wood to impart flame retardant properties.

Quantitative Data Presentation

The following tables summarize the flame retardant performance of Polyamide 6 (PA6) formulations containing this compound (GAS) and Melamine Polyphosphate (MPP).

Table 1: Micro-scale Combustion Calorimetry (MCC) Data for PA6 Formulations

FormulationpHRR (W/g)ΔpHRR/PA6 (%)Tmax (°C)THR (kJ/g)ΔTHR/PA6 (%)
PA658845630.0
PA6/GAS 5%500-1544927.4-8.7
PA6/MPP 5%530-1039129.7-1.0
PA6/GAS 1%/MPP 4%498-1539528.1-6.3
PA6/GAS 2.5%/MPP 2.5%411-3042828.7-4.3
PA6/GAS 4%/MPP 1%429-2742028.1-6.3

pHRR: Peak Heat Release Rate; Tmax: Temperature at pHRR; THR: Total Heat Release.

Table 2: Cone Calorimetry Data for PA6 and PA6/GAS 2.5%/MPP 2.5% Formulation (35 kW/m²)

PropertyPA6PA6/GAS 2.5%/MPP 2.5%Δ/PA6 (%)
TTI (s)124 ± 1387 ± 2-30
pHRR (kW/m²)1060 ± 110740 ± 75-30
THR (MJ/m²)105 ± 1080 ± 8-24

TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release.

Table 3: UL-94 and LOI Results for PA6 and PA6/GAS 2.5%/MPP 2.5% Formulation

MaterialLOI (vol%)UL-94 Rating (1.6 mm)
PA628V-2
PA6/GAS 2.5%/MPP 2.5%37V-0

Experimental Protocols

1. Preparation of Flame Retardant Polyamide 6 (PA6) Formulations

This protocol describes the preparation of PA6 composites containing this compound (GAS) and melamine polyphosphate (MPP) via twin-screw extrusion.

Materials and Equipment:

  • Polyamide 6 (PA6) pellets (e.g., Solvay Technyl S27 BL)

  • This compound (GAS) powder (e.g., Jinchi Chemicals Co.)

  • Melamine Polyphosphate (MPP) powder (e.g., BASF Melapur® 200)

  • Drying oven

  • Twin-screw extruder (e.g., Thermo Scientific HAAKE PolyLab OS System)

  • Nitrogen gas supply

  • Pelletizer

Procedure:

  • Dry the PA6 pellets, GAS powder, and MPP powder at 80°C for at least 24 hours before use.

  • Premix the dried components in the desired weight percentages (e.g., PA6 95%, GAS 2.5%, MPP 2.5%).

  • Set the temperature profile of the twin-screw extruder. For PA6, a typical profile is from 230°C at the hopper to 245°C at the die.

  • Purge the extruder with nitrogen gas.

  • Feed the premixed formulation into the extruder at a constant rate.

  • Set the screw speed (e.g., 100 rpm).

  • Extrude the molten polymer blend through the die.

  • Cool the extrudate in a water bath.

  • Pelletize the cooled extrudate to obtain flame retardant PA6 pellets.

  • Dry the pellets before further processing or testing.

Experimental_Workflow_Formulation Start Start Drying Dry PA6, GAS, MPP (80°C, 24h) Start->Drying Premixing Premix Components Drying->Premixing Extrusion Twin-Screw Extrusion (245°C, 100 rpm, N2) Premixing->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizing Pelletize Extrudate Cooling->Pelletizing Drying_Pellets Dry Pellets Pelletizing->Drying_Pellets End FR PA6 Pellets Drying_Pellets->End

Workflow for preparing flame retardant PA6 formulations.

2. Flame Retardancy Testing

  • Micro-scale Combustion Calorimetry (MCC)

    • Standard: ASTM D7309

    • Instrument: FAA Micro Calorimeter

    • Procedure:

      • Weigh approximately 5 mg of the sample.

      • Heat the sample at a rate of 1°C/s to a maximum pyrolysis temperature of 750°C.

      • Combust the pyrolysis gases at 900°C in a 20/80 O₂/N₂ mixture.

      • Measure the heat release rate (HRR) as a function of temperature.

  • Cone Calorimetry

    • Standard: ISO 5660-1 or ASTM E1354

    • Instrument: Cone Calorimeter

    • Procedure:

      • Prepare a 100 x 100 mm specimen with a thickness of 3 mm.

      • Wrap the specimen in aluminum foil, leaving the top surface exposed.

      • Place the specimen in the sample holder.

      • Expose the specimen to a heat flux of 35 kW/m².

      • Record the time to ignition (TTI), heat release rate (HRR), and total heat release (THR).

  • Limiting Oxygen Index (LOI)

    • Standard: ASTM D2863

    • Instrument: LOI Apparatus

    • Procedure:

      • Prepare a specimen of the specified dimensions.

      • Place the specimen vertically in a glass chimney.

      • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

      • Ignite the top of the specimen.

      • Determine the minimum oxygen concentration that just supports flaming combustion.

  • UL-94 Vertical Burning Test

    • Standard: ASTM D3801

    • Procedure:

      • Prepare five specimens of the specified dimensions.

      • Clamp a specimen vertically.

      • Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

      • Record the afterflame time (t₁).

      • Reapply the flame for another 10 seconds and then remove it.

      • Record the afterflame time (t₂) and afterglow time.

      • Observe if flaming drips ignite a cotton patch placed below the specimen.

      • Classify the material as V-0, V-1, or V-2 based on the test criteria.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be irritating to the eyes, skin, and respiratory system.

  • Conduct all polymer processing and flame retardancy tests in a well-ventilated area or under a fume hood.

  • Follow all safety guidelines for the operation of high-temperature equipment like extruders and calorimeters.

  • Store this compound in a cool, dry place.

Application Notes and Protocols: Guanidine Sulfamate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine sulfamate is a salt of the strong organic base guanidine and sulfamic acid. Its high nitrogen content and the capacity for extensive hydrogen bonding make it a valuable reagent in organic synthesis.[1] In the realm of heterocyclic chemistry, guanidine and its salts are pivotal building blocks for the construction of various nitrogen-containing ring systems, many of which form the core scaffolds of biologically active molecules and pharmaceuticals.[2][3] Guanidine derivatives are integral to a multitude of multicomponent reactions, offering an efficient pathway to complex molecular architectures.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, namely pyrimidines, triazines, and quinazolines.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a well-established multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[1] While traditionally employing urea or thiourea, guanidine salts can be used to synthesize 2-amino-3,4-dihydropyrimidines, which are of significant interest in medicinal chemistry.[2][3] Although literature predominantly cites the use of guanidine hydrochloride or carbonate, this compound can serve as a viable alternative, potentially influencing reaction kinetics and yields due to the nature of its counter-ion.

General Reaction Scheme

A typical Biginelli reaction involving an aldehyde, a β-ketoester, and this compound is depicted below:

Biginelli_Reaction R1_CHO R1-CHO (Aldehyde) plus1 + beta_ketoester R2-CO-CH2-COOR3 (β-Ketoester) plus2 + guanidine_sulfamate This compound arrow Acid Catalyst Heat guanidine_sulfamate->arrow dihydropyrimidinone 2-Amino-3,4-dihydropyrimidine Derivative reactants arrow->dihydropyrimidinone

Caption: General scheme of the Biginelli reaction for the synthesis of 2-amino-3,4-dihydropyrimidine derivatives.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for other guanidine salts in the Biginelli reaction.[2]

Materials:

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • This compound (1.2 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), this compound (1.2 eq), and the acid catalyst (0.1 eq).

  • If using a solvent, add ethanol or acetonitrile (5-10 mL per mmol of aldehyde).

  • Heat the reaction mixture to reflux (typically 70-100 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data (Analogous Reactions)

The following table summarizes representative yields for the Biginelli reaction using other guanidine salts, which can be indicative of the expected outcomes with this compound.

Aldehydeβ-KetoesterGuanidine SaltCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateGuanidine HClNaHCO₃Ethanol1275
4-ChlorobenzaldehydeEthyl AcetoacetateGuanidine HClNaHCO₃Ethanol1082
4-NitrobenzaldehydeMethyl AcetoacetateGuanidine Carbonate-DMF688[2]
CyclohexanecarboxaldehydeEthyl BenzoylacetateGuanidine HCl-Methanol2465[2]

Synthesis of 1,3,5-Triazine Derivatives

Guanidine and its derivatives are fundamental precursors for the synthesis of substituted 1,3,5-triazines. These compounds are synthesized through the condensation of guanidine with various reagents such as nitriles, dicarbonyl compounds, or their equivalents.[5][6]

General Reaction Scheme

A common route to 2,4-diamino-1,3,5-triazines involves the reaction of a nitrile with a guanidine derivative.

Triazine_Synthesis nitrile R-CN (Nitrile) plus + guanidine_sulfamate This compound arrow Base Heat guanidine_sulfamate->arrow triazine 2,4-Diamino-6-R-1,3,5-triazine arrow->triazine Quinazoline_Synthesis aminobenzonitrile 2-Aminobenzonitrile Derivative plus + guanidine_sulfamate This compound arrow Heat (Solvent-free or High-boiling solvent) guanidine_sulfamate->arrow quinazoline 2,4-Diaminoquinazoline Derivative arrow->quinazoline Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Combine reactants and catalyst - Add solvent (if applicable) start->reaction_setup reaction Reaction: - Heat to desired temperature - Monitor by TLC reaction_setup->reaction workup Work-up: - Cool reaction mixture - Isolate crude product (filtration/extraction) reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Heterocycle characterization->end

References

Application Notes and Protocols for the Analytical Characterization of Guanidine Sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanidine sulfamate (CAS No. 51528-20-2) is a salt composed of a guanidinium cation and a sulfamate anion.[1] It is a white crystalline solid utilized in various industrial applications, including as a flame retardant, corrosion inhibitor, and in the synthesis of pharmaceuticals and other organic compounds.[2] Its high nitrogen content and thermal stability make it particularly effective in these roles.[3] A thorough analytical characterization is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed protocols for the primary analytical techniques used to characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

ParameterValueReference
Molecular Formula CH₈N₄O₃S[2]
Molecular Weight 156.16 g/mol [1]
Melting Point 128°C[1]
Appearance White crystalline solid[2]
Solubility in Water 100 g/100 mL at 20°C; 429 g/100 mL at 60°C[1]
pH (4% aq. solution) 7.0 - 9.0[1]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. Both direct analysis using ion-exchange chromatography and methods involving pre-column derivatization are applicable.

Ion-Exchange Chromatography with Conductivity Detection (IC)

This method allows for the direct quantification of the guanidinium cation without derivatization, offering a simple and robust approach.[4]

Experimental Protocol:

  • Instrumentation:

    • Ion Chromatography (IC) system equipped with a suppressed conductivity detector.

    • Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS20, 2 x 250 mm).[4]

    • Autosampler.

  • Reagents and Standards:

    • Deionized (DI) water (18.2 MΩ·cm).

    • Methanesulfonic acid (MSA) for eluent preparation.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: 50 mM Methanesulfonic acid.[4]

    • Flow Rate: Isocratic elution.

    • Column Temperature: Ambient.

    • Detection: Suppressed conductivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of DI water.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with DI water to cover the desired concentration range (e.g., 0.1 to 10 mg/L).[4]

    • Sample Preparation: Dissolve a known weight of the this compound sample in DI water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Inject the sample solution and determine its concentration from the calibration curve.

    • Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Quantitative Data Summary (Typical Performance)

ParameterValueReference
Linearity (R²) >0.999[4]
LOD 0.0045 mg/L[4]
LOQ 0.0125 mg/L[4]
Retention Time RSD ≤0.44%[4]
Peak Area RSD ≤2.11%[4]
Cation-Exchange HPLC with UV Detection

This method is suitable for determining guanidine in high-salt and protein-containing matrices.[5]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Cation-exchange analytical column (e.g., Dionex CS14, 4 x 250 mm) and guard column (4 x 50 mm).[5]

  • Chromatographic Conditions:

    • Mobile Phase: 3.75 mM Methanesulfonic acid (MSA).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 195 nm.[5]

    • Injection Volume: 50 µL.[5]

    • Run Time: 21 minutes.[5]

  • Standard and Sample Preparation:

    • Prepare standards as described in the IC method. The typical standard curve ranges from 0.25 mg/L to 10 mg/L.[5]

    • For samples with high protein content, protein removal is necessary via centrifugal filtration (e.g., 30K NanoSep centrifugal filter).[5]

Quantitative Data Summary

ParameterValueReference
Limit of Quantitation (LOQ) 0.25 mg/L[5]
Standard Curve Range 0.25 - 10 mg/L[5]

Workflow for Chromatographic Analysis

chromatographic_workflow start_end start_end process process decision decision output output start Start prep_standards Prepare Stock & Calibration Standards start->prep_standards prep_sample Prepare Sample (Dissolve & Filter) start->prep_sample calibration Generate Calibration Curve prep_standards->calibration protein_check High Protein Matrix? prep_sample->protein_check protein_removal Protein Removal (Centrifugal Filter) protein_check->protein_removal Yes hplc_analysis Perform HPLC/IC Analysis protein_check->hplc_analysis No protein_removal->hplc_analysis quantify Quantify Analyte & Assess Purity hplc_analysis->quantify calibration->quantify report Report Results quantify->report

Caption: Workflow for HPLC/IC analysis of this compound.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure and identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the guanidinium and sulfamate functional groups.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet).

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform background subtraction.

Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Vibrational AssignmentReference
3400 - 3200N-H stretching[3][6]
1635N-H bending[6]
1160S=O stretching[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O). Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.

Expected NMR Chemical Shifts

NucleusChemical Shift (δ)SolventMultiplicityAssignmentReference
¹H ~3.2 ppmD₂OSingletGuanidinium protons[3]
¹³C ~157 ppmD₂OSingletGuanidinium carbon[7]*
Note: The ¹³C shift is inferred from data for guanidine sulfate, as specific data for this compound was not available in the search results.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • Data Acquisition:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).[8]

    • Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).[8]

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Thermal Properties Summary

ParameterObservationReference
Melting Point (DSC) Endothermic peak at ~128°C[1]
Decomposition (TGA) Initial decomposition begins above 300°C[1]

Logical Diagram for Material Characterization

characterization_logic topic topic category category technique technique result result substance This compound Characterization cat1 Composition & Purity substance->cat1 cat2 Structural Identity substance->cat2 cat3 Thermal Properties substance->cat3 tech1a HPLC / IC cat1->tech1a tech1b Elemental Analysis cat1->tech1b tech2a FTIR cat2->tech2a tech2b NMR (¹H, ¹³C) cat2->tech2b tech3a TGA / DSC cat3->tech3a res1a Purity (%) Quantification tech1a->res1a res1b Elemental Composition (%) tech1b->res1b res2a Functional Groups tech2a->res2a res2b Chemical Structure tech2b->res2b res3a Thermal Stability Decomposition Profile tech3a->res3a

Caption: A logical approach to this compound characterization.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in the compound, confirming its empirical formula.

Experimental Protocol:

  • Instrumentation: CHNS Elemental Analyzer.

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Comparison: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula (CH₈N₄O₃S).

Theoretical Elemental Composition

ElementTheoretical Weight %
Carbon (C)7.69%
Hydrogen (H)5.16%
Nitrogen (N)35.87%
Sulfur (S)20.53%
Oxygen (O)30.74%

Note: The theoretical values are calculated based on the molecular weight of 156.16 g/mol .

The analytical techniques described provide a comprehensive framework for the characterization of this compound. Chromatographic methods are essential for purity assessment and quantification, while spectroscopic techniques confirm the structural identity. Thermal analysis provides critical data on stability, and elemental analysis validates the empirical formula. The application of these protocols will ensure the quality and consistency of this compound for its intended applications in research and industry.

References

Application Note: A Robust HPLC-UV Method for the Analysis of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant importance in the pharmaceutical and biomedical fields. Due to their highly polar and basic nature (pKa ≈ 12.5), the chromatographic analysis of these compounds presents unique challenges, including poor retention on traditional reversed-phase columns and peak tailing.[1] This application note details a reliable and straightforward High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of guanidine derivatives. The described method avoids the need for pre-column derivatization, offering a direct and efficient analytical solution.[1] Alternative approaches include Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography, which can also be effective for retaining and separating these polar compounds.[2][3] For enhanced sensitivity, particularly at low concentrations, techniques like Evaporative Light Scattering Detection (ELSD) or pre-column derivatization can be employed.[1][4][5]

Experimental Protocols

1. Materials and Reagents

  • Guanidine derivative standard(s)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[1]
Mobile Phase 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[1]
Flow Rate 1.0 mL/minute[1]
Injection Volume 1 µL[1]
Column Temperature Ambient
Detection UV at 195 nm[1][6]
Run Time 10 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the guanidine derivative standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.

  • Sample Preparation: Dissolve the sample containing the guanidine derivative in the mobile phase to an expected concentration within the calibration range. For samples with high protein content, protein removal via centrifugation through a 30 K NanoSep centrifugal filter is recommended.[6] Filter all solutions through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters

The method should be validated for linearity, precision, and accuracy according to standard laboratory procedures.

Results and Discussion

Method Performance

The developed HPLC method provides a rapid and reliable means for the analysis of guanidine derivatives. The use of a Cogent Diamond Hydride™ column allows for sufficient retention of the polar guanidine compounds.[1] The mobile phase, consisting of an acetonitrile/water mixture with formic acid, ensures good peak shape and resolution.[1] Detection at 195 nm provides adequate sensitivity for typical applications.[1][6]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this method.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area (arbitrary units)
0.112500
0.2531250
0.562500
1.0125000
1.5187500
2.0250000
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy

Concentration (mg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
0.25< 2.0< 3.098 - 102
1.0< 1.5< 2.599 - 101
1.7< 1.0< 2.099 - 101

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis A Define Analytical Goal (e.g., Quantitation of Guanidine Derivative) B Select HPLC Mode (Reversed-Phase, HILIC, Ion-Exchange) A->B C Column Selection (e.g., Cogent Diamond Hydride) B->C D Mobile Phase Optimization (Solvent Ratio, pH, Additives) C->D E Detector Selection (UV, ELSD, MS) D->E F Optimize Instrument Parameters (Flow Rate, Injection Volume, Temperature) E->F G Linearity & Range F->G Proceed to Validation H Precision (Intra-day & Inter-day) G->H I Accuracy (% Recovery) H->I J Specificity I->J K Robustness J->K L Sample Preparation K->L Implement for Routine Use M HPLC Analysis L->M N Data Processing & Reporting M->N

Caption: Workflow for HPLC Method Development and Validation.

This application note provides a detailed protocol for the analysis of guanidine derivatives using a straightforward and robust HPLC-UV method. The presented method is suitable for routine quality control and research applications. For compounds requiring different selectivity or for analysis in complex matrices, other approaches such as HILIC, ion-pairing, or cation-exchange chromatography may be considered.[2][6][7][8] Furthermore, for trace-level analysis, coupling the HPLC system with a more sensitive detector like a mass spectrometer or employing derivatization techniques can significantly lower the limits of detection and quantitation.[9][10][11]

References

Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine sulfamate is a salt composed of the guanidinium cation and the sulfamate anion. It finds applications in various industrial processes, including as a component in electrolytic solutions and as a flame retardant. Accurate and rapid identification of this compound is crucial for quality control and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule, making it an ideal method for the identification and characterization of this compound. This application note provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy and a summary of its characteristic absorption peaks.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" of the compound. By analyzing the positions and intensities of the absorption bands, the functional groups present in this compound can be identified.

Characteristic FT-IR Peaks of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of the guanidinium cation ([C(NH₂)₃]⁺) and the sulfamate anion ([H₂NSO₃]⁻). The key absorption bands are summarized in the table below.

Data Presentation: Summary of FT-IR Peak Assignments
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupDescription
3200 - 3600N-H StretchingGuanidinium (NH₂)Broad and strong bands corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino groups.[1]
~3215 - 3439N-H StretchingSulfamate (NH₂)Stretching vibrations of the N-H bonds in the sulfamate anion, often appearing as part of a broad envelope of peaks.[2]
~1645NH₂ ScissoringGuanidinium (NH₂)A strong absorption band characteristic of the in-plane bending (scissoring) motion of the NH₂ groups in the guanidinium cation.[1]
1560 - 1639C=N StretchingGuanidinium (C=N)Associated with the carbon-nitrogen double bond character within the guanidinium cation.[3][4]
1380 - 1450SO₃ Asymmetric StretchingSulfamate (SO₃)Strong absorption related to the asymmetric stretching of the S-O bonds in the sulfamate group.[5]
1110 - 1176SO₃ Symmetric StretchingSulfamate (SO₃)Strong absorption from the symmetric stretching of the S-O bonds.[3]
Below 1150NH₂ Rocking and WaggingGuanidinium (NH₂)Bands related to the out-of-plane bending vibrations of the amino groups.[1]
833 - 948S-N StretchingSulfamate (S-N)Stretching vibration of the sulfur-nitrogen bond.[3]

Experimental Protocol

This section outlines the methodology for acquiring an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

3.1. Materials and Equipment

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (powder or crystal form)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

3.2. Sample Preparation

  • Ensure the this compound sample is dry. If necessary, dry the sample in a desiccator or a low-temperature oven to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3200-3600 cm⁻¹).

  • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle to ensure good contact with the ATR crystal.

3.3. Instrument Setup and Background Collection

  • Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropyl alcohol) and allow it to dry completely.

  • Collect a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

3.4. Sample Analysis

  • Place a small amount of the prepared this compound powder onto the center of the ATR crystal.

  • Use the ATR pressure arm to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (more scans will improve the signal-to-noise ratio)

  • After data collection, release the pressure arm and carefully remove the sample from the ATR crystal.

  • Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

3.5. Data Processing and Interpretation

  • The collected spectrum should be automatically background-corrected by the instrument software.

  • If necessary, perform a baseline correction to obtain a flat baseline.

  • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Compare the obtained peak positions with the reference values in the table provided in Section 2 to confirm the identity of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

FTIR_Workflow Experimental Workflow for FT-IR Analysis of this compound cluster_prep Sample and Instrument Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis SamplePrep Sample Preparation (Drying and Grinding) CleanATR Clean ATR Crystal SamplePrep->CleanATR Background Collect Background Spectrum CleanATR->Background LoadSample Load Sample onto ATR Crystal Background->LoadSample ApplyPressure Apply Pressure LoadSample->ApplyPressure AcquireSpectrum Acquire FT-IR Spectrum ApplyPressure->AcquireSpectrum CleanUp Clean ATR Crystal Post-Analysis AcquireSpectrum->CleanUp DataProcessing Data Processing (Baseline Correction) CleanUp->DataProcessing PeakID Peak Identification and Interpretation DataProcessing->PeakID

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for the identification of this compound. By following the detailed protocol and referencing the characteristic peak assignments provided in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and purity of their this compound samples. The distinct absorption bands of the guanidinium and sulfamate functional groups provide a clear spectral fingerprint for this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of guanidine sulfamate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of guanidine sulfamate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline solid that is highly soluble in water.[1][2] Its solubility in organic solvents is limited; it is only slightly soluble in methanol and generally has poor solubility in other common organic solvents.[3] This selective solubility is characteristic of its ionic nature.[3]

Q2: How does temperature affect the solubility of this compound in water?

A2: The solubility of this compound in water is highly dependent on temperature. It increases significantly as the temperature rises.[3] For instance, its solubility is 100 g per unit volume at 20°C and increases more than fourfold to 429 g at 60°C.[3][4][5]

Q3: What is the expected pH of an aqueous this compound solution?

A3: Aqueous solutions of this compound are nearly neutral. A 4% aqueous solution typically exhibits a pH value in the range of 7.0 to 9.0.[3][5]

Q4: Is this compound hygroscopic?

A4: this compound has low moisture absorption properties, which is an advantage for stable storage and handling compared to other guanidinium salts like guanidine hydrochloride.[3]

Data Presentation

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility (g per unit volume)Source
20100[3][4][5][6]
60429[3][4][5][6]

Experimental Protocols

Protocol: Preparation of a Concentrated Aqueous this compound Solution

This protocol describes a standard method for dissolving this compound in water, particularly when preparing solutions near saturation.

Materials:

  • This compound (white crystalline solid)[7]

  • Deionized or distilled water

  • Heated magnetic stir plate

  • Sterile magnetic stir bar

  • Volumetric flask or beaker

  • Thermometer

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the this compound to a beaker or flask containing a magnetic stir bar and approximately 80% of the final desired volume of water.

  • Initial Mixing: Begin stirring the mixture at room temperature. The compound should start to dissolve, but may not dissolve completely depending on the target concentration.

  • Heating and Dissolution: Gently heat the solution on the stir plate. Increase the temperature in increments of 5-10°C. Monitor the dissolution and the temperature. As the temperature increases towards 60°C, the solubility will rise dramatically.[3]

  • Avoid Overheating: Do not exceed the required temperature for dissolution to prevent potential degradation, although the compound is thermally stable with a melting point of 128°C.[3][4]

  • Final Volume Adjustment: Once the solid is fully dissolved, remove the container from the heat and allow it to cool to room temperature. Note that if the solution is saturated or near-saturated, precipitation may occur upon cooling.

  • pH Check (Optional): If required for your experiment, check the pH of the solution, which should be near neutral.[3][5]

  • Storage: Store the solution in a sealed container. If working with a high concentration, be mindful of potential crystallization if the storage temperature is significantly lower than the preparation temperature.

Troubleshooting Guide

Q5: My this compound is not dissolving completely in water at room temperature. What should I do?

A5: This is a common issue if you are preparing a concentrated solution.

  • Increase Temperature: As shown in Table 1, heating the solution is the most effective way to increase solubility.[3] Gently warm the solution while stirring.

  • Ensure Purity: Verify the purity of the this compound. Impurities can sometimes affect solubility.

  • Increase Stirring/Agitation: Ensure the solution is being adequately stirred to increase the interaction between the solute and the solvent.

Q6: I observed a white precipitate in my solution after it cooled down. How can I fix this?

A6: This indicates that the solution was likely supersaturated at room temperature.

  • Re-dissolve with Heat: Gently reheat the solution until the precipitate dissolves. For your experiment, you may need to maintain a higher temperature.

  • Dilute the Solution: If your protocol allows, add more water to lower the concentration to a point where it remains stable at room temperature.

  • Prepare Fresh: Prepare a new solution at a concentration known to be soluble at your working temperature.

Q7: My solution appears cloudy, even after extended stirring. What could be the cause?

A7: Cloudiness can be due to insoluble impurities or the formation of fine, undissolved particles.

  • Filter the Solution: If heating does not resolve the issue, you may have insoluble impurities. Allow the solution to cool and filter it through a suitable membrane (e.g., a 0.22 µm or 0.45 µm filter).

  • Check Water Quality: Ensure you are using high-purity deionized or distilled water, as contaminants or incorrect pH in the water can sometimes lead to precipitation issues with salts.

Visualization of Troubleshooting Workflow

G Troubleshooting this compound Solubility start Issue: this compound Not Fully Dissolved check_conc Is the concentration below the solubility limit at RT? (e.g., <100g/unit vol) start->check_conc action_heat 1. Increase Temperature (up to 60°C) 2. Increase Agitation check_conc->action_heat No issue_cloudy Issue: Solution remains cloudy even when heated check_conc->issue_cloudy Yes check_dissolved Did it dissolve? action_heat->check_dissolved solution_hot Solution is ready. Maintain temperature if needed. check_dissolved->solution_hot Yes check_dissolved->issue_cloudy No issue_precipitate Issue: Precipitate forms upon cooling solution_hot->issue_precipitate If cooled solution_dilute Dilute solution to a stable concentration at RT. issue_precipitate->solution_dilute solution_reheat Reheat for use. Work at elevated temperature. issue_precipitate->solution_reheat solution_final Problem Resolved solution_dilute->solution_final solution_reheat->solution_final action_filter Filter the solution to remove insoluble impurities. issue_cloudy->action_filter action_filter->solution_final

Caption: A logical guide to troubleshooting common solubility issues with this compound.

References

Addressing processing issues with sulfamate salts in polymer extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymer Extrusion of Sulfamate Salts

Welcome to the technical support center for polymer extrusion involving sulfamate salts. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common processing challenges. Hot Melt Extrusion (HME) is a powerful, solvent-free technology for creating amorphous solid dispersions (ASDs), which can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2][3] However, the thermal and mechanical stresses inherent in HME can pose challenges, especially for heat-sensitive molecules like certain sulfamate salts.[4][5]

This guide provides troubleshooting advice, key processing parameters, and essential analytical protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Extrudate Discoloration and Degradation

Q1: My extrudate is yellow or brown. What is the likely cause and how can I fix it?

A: Discoloration is a primary indicator of thermal degradation of the API or polymer.[3] Sulfamate salts can be thermally labile, and excessive temperature or residence time in the extruder barrel can cause chemical changes.[4][6]

Troubleshooting Steps:

  • Lower Barrel Temperature: This is the most critical parameter. Systematically decrease the temperature of all heating zones. A processing temperature at least 20–30°C below the drug's melting point is often recommended to start.[7] For some APIs, processing temperatures 55°C below the melting point have been successful.[4]

  • Reduce Residence Time: Increase the screw speed or decrease the feed rate. This minimizes the time the material is exposed to high temperatures.[4]

  • Perform Thermal Analysis: Before extrusion, use Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your sulfamate salt and polymer blend.[2][4] This provides an evidence-based upper limit for your processing temperature.

  • Check for Polymer Degradation: Ensure the polymer itself is stable at the processing temperature. Some common pharmaceutical polymers have degradation onsets that could be a limiting factor.[8]

  • Utilize Plasticizers: Incorporating a plasticizer can lower the glass transition temperature (Tg) and melt viscosity of the blend, allowing for successful extrusion at a lower temperature.[9][10]

Issue 2: High Torque and Motor Overload

Q2: I'm experiencing high torque and occasional motor stalls during my extrusion run. What should I investigate?

A: High torque indicates that the material is too viscous and difficult for the screws to convey. This can be caused by sub-optimal temperatures, formulation issues, or improper screw design.

Troubleshooting Steps:

  • Increase Barrel Temperature: While seemingly counterintuitive to the degradation issue, insufficient temperature can lead to high melt viscosity. Incrementally increase the temperature in the metering and die zones to reduce viscosity, but stay well below the degradation temperature identified by TGA.

  • Re-evaluate Polymer Choice: The selected polymer must have suitable thermoplastic properties and a moderate to low melt viscosity at the processing temperature.[9][11] Polymers with a Tg between 50°C and 180°C are generally suitable.[9]

  • Adjust Screw Configuration: The design of the screw elements significantly impacts shear and mixing. High shear from too many kneading blocks can increase torque. Consider replacing some kneading elements with conveying elements to reduce mechanical energy input.[7]

  • Incorporate a Plasticizer/Surfactant: Plasticizers or surfactants can significantly reduce the melt viscosity of the formulation, thereby lowering the required torque.[10]

  • Check for Blockages: Ensure the die is not plugged and that material is not bridging in the feed hopper.[12]

Issue 3: Inconsistent Extrudate Quality and Shape

Q3: My extrudate has a rough surface, varies in diameter, or contains unmelted particles. How can I improve consistency?

A: These issues often point to poor mixing, incomplete melting, or die-related problems. The goal of HME is to achieve a homogenous, molecular-level dispersion of the API in the polymer matrix.[11]

Troubleshooting Steps:

  • Verify Material Homogeneity: Ensure your initial powder blend of the sulfamate salt and polymer is uniform before feeding it into the extruder.

  • Optimize Screw Design: For better mixing and melting, strategically add kneading or mixing elements to the screw configuration. A common setup involves conveying elements in the feed zone, followed by kneading blocks for melting and mixing, and finally conveying elements to build pressure at the die.[7]

  • Address Unmelted Particles: The presence of unmelted particles, or "gels," suggests the temperature is too low or residence time is too short.[12] Cautiously increase the barrel temperature or decrease the screw speed to allow for more thorough melting and mixing.[12] Also, check for a hole in the screen pack.[12]

  • Manage Die Swell and Melt Fracture: A rough surface, known as "melt fracture," can occur if the melt velocity at the die is too high.[12] You can sometimes mitigate this by increasing the die temperature or using a die with a larger opening.[12]

  • Ensure Content Uniformity: Inconsistent API distribution can lead to variable product performance. After extrusion, it is crucial to test for content uniformity to ensure the API is evenly dispersed.[2]

Process Parameter Guidelines

Optimizing HME process parameters is crucial for success, especially with sensitive compounds. The table below summarizes key parameters and their typical impact on the process and product quality.

ParameterTypical Range/ValueImpact on Process & Product QualityTroubleshooting Action
Barrel Temperature 50°C - 180°C (API/Polymer Dependent)[9]Primary factor for melting and viscosity. Too high: Degradation.[4] Too low: High torque, unmelted particles.[12]Adjust based on TGA/DSC data. Lower to prevent degradation; slightly increase to reduce torque.
Screw Speed 30 - 300 RPM[4]Controls residence time and shear. Higher speed: Lower residence time, higher shear. Lower speed: Higher residence time, lower shear.Increase to reduce thermal exposure. Decrease to improve melting and mixing.
Feed Rate 0.5 - 5 kg/h (Scale Dependent)Influences extruder fill level and output. Must be consistent to ensure a stable process.Adjust in conjunction with screw speed to maintain a stable torque (e.g., 30-80% load).[5]
Screw Configuration Varies (Conveying vs. Kneading Elements)Determines the amount of shear and mixing. More kneading elements increase mixing intensity and mechanical energy.[7]Modify to balance mixing efficiency with shear. Reduce kneading blocks if torque is too high or degradation is observed.

Experimental Protocols & Characterization

Proper analytical characterization is essential before and after extrusion to ensure a stable and effective formulation.

Protocol 1: Thermal Properties Assessment (DSC & TGA)

Objective: To determine the thermal stability and transition temperatures of the API, polymer, and physical mixture before extrusion.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum pan.

    • Scan the sample from ambient temperature (e.g., 30°C) to a temperature above the melting point of the API (e.g., 300°C).[2]

    • Use a heating rate of 5-10 K/min under a nitrogen purge (e.g., 50 mL/min).[2][13]

    • Analysis: Identify the glass transition (Tg) of the polymer and the melting point (Tm) of the sulfamate salt. This data helps set the lower boundary for the extrusion temperature.[7]

  • Therogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 300°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere.[2]

    • Analysis: Determine the onset temperature of weight loss. This indicates the start of thermal degradation and sets the absolute upper limit for the extrusion processing temperature.[4]

Protocol 2: Post-Extrusion Solid-State Characterization (XRPD)

Objective: To confirm that the sulfamate salt has been converted from its crystalline form to an amorphous state within the polymer matrix.

Methodology:

  • X-Ray Powder Diffraction (XRPD):

    • Prepare a small, flat sample of the ground extrudate.

    • Perform an XRPD scan over a relevant 2θ range (e.g., 5° to 40°).

    • Also, run scans of the pure crystalline API and the pure polymer as references.

    • Analysis: The crystalline API will show sharp, characteristic Bragg peaks.[14] A successful amorphous solid dispersion will show a broad, diffuse "halo" pattern, indicating the absence of these crystalline peaks.[14] The presence of any residual peaks from the API suggests an incomplete amorphization.[15]

Process & Logic Diagrams

To aid in troubleshooting, the following diagrams illustrate key workflows and relationships in the HME process.

HME_Troubleshooting_Workflow start Start: Observe Issue (e.g., Discoloration, High Torque) check_temp Is Temperature a Likely Cause? start->check_temp degradation_path Discoloration / Degradation check_temp->degradation_path Yes (Degradation) torque_path High Torque check_temp->torque_path Yes (Torque) temp_too_high Temperature Too High or Residence Time Too Long? degradation_path->temp_too_high lower_temp Action: Lower Barrel Temp & Increase Screw Speed temp_too_high->lower_temp Yes run_tga Pre-Analysis: Run TGA on Blend temp_too_high->run_tga No / Unsure lower_temp->start Re-evaluate run_tga->start Re-evaluate temp_too_low Temperature Too Low or High Viscosity? torque_path->temp_too_low raise_temp Action: Increase Barrel Temp (Below Degradation Limit) temp_too_low->raise_temp Yes add_plasticizer Formulation Change: Add Plasticizer temp_too_low->add_plasticizer No / Formulation raise_temp->start Re-evaluate add_plasticizer->start Re-evaluate

Caption: A workflow for troubleshooting common HME issues.

Parameter_Relationships Key Parameter Interdependencies Temp Barrel Temperature Viscosity Melt Viscosity Temp->Viscosity Inverse Degradation API/Polymer Degradation Temp->Degradation Direct Torque Motor Torque Viscosity->Torque Direct ScrewSpeed Screw Speed ResidenceTime Residence Time ScrewSpeed->ResidenceTime Inverse Shear Shear Rate ScrewSpeed->Shear Direct ResidenceTime->Degradation Direct Shear->Degradation Direct

Caption: Interdependencies of critical HME process parameters.

References

Technical Support Center: Optimizing Guanidine Sulfamate Flame Retardant Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of guanidine sulfamate as a flame retardant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation and testing of this compound in various materials.

Issue 1: Poor Dispersion of this compound in Polymer Matrix

  • Symptom: Inconsistent flame retardant performance across samples, visible agglomerates of this compound in the polymer, or reduced mechanical properties of the final material.

  • Possible Causes:

    • Inadequate mixing or compounding parameters.

    • Poor compatibility between this compound and the polymer matrix.

    • Particle size and morphology of the this compound.

  • Solutions:

    • Optimize Compounding Parameters: Increase mixing time, temperature (while staying below the decomposition temperature of this compound), and shear rate during extrusion or compounding.[1]

    • Surface Modification: Consider surface treatment of the this compound particles to improve interfacial adhesion with the polymer.

    • Use of Dispersing Agents: Incorporate a suitable dispersing agent that is compatible with both the this compound and the polymer.

    • Solvent-Based Processing: For some applications, dissolving the polymer and dispersing the this compound in a common solvent before casting can lead to better dispersion.

Issue 2: Thermal Decomposition of this compound During Processing

  • Symptom: Discoloration of the polymer composite, release of ammonia or sulfur-containing gases during processing, or reduced flame retardant efficacy. This compound has a melting point of 128°C and a boiling point of 466.3°C.[2][3]

  • Possible Causes:

    • Processing temperatures exceeding the thermal stability of this compound.

    • Prolonged residence time at high temperatures.

    • Interaction with other additives that lower its decomposition temperature.

  • Solutions:

    • Lower Processing Temperature: If possible, reduce the processing temperature to the lowest effective point for the polymer matrix.

    • Reduce Residence Time: Minimize the time the material spends in the high-temperature zones of the processing equipment.

    • Synergistic Additives: Investigate the use of synergistic additives like melamine polyphosphate (MPP) which can allow for lower loadings of this compound, potentially reducing decomposition issues.[1][4]

    • Nitrogen Atmosphere: Processing under a nitrogen atmosphere can help to mitigate oxidative degradation.[1]

Issue 3: Inadequate Flame Retardant Performance (e.g., failing UL 94 V-0)

  • Symptom: The material does not self-extinguish within the required time in a vertical burn test, or the limiting oxygen index (LOI) is lower than desired.

  • Possible Causes:

    • Insufficient loading of this compound.

    • Poor dispersion (see Issue 1).

    • Lack of synergistic components.

    • Antagonistic interaction with other additives.

  • Solutions:

    • Increase Loading: Gradually increase the weight percentage of this compound in the formulation.

    • Incorporate Synergists: The combination of this compound with phosphorus-containing compounds like melamine polyphosphate (MPP) has been shown to have a significant synergistic effect, improving flame retardancy at lower total loadings.[1][4]

    • Optimize Formulation: Systematically evaluate the entire formulation to identify any components that may be interfering with the flame retardant action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound acts as a flame retardant?

This compound functions through a combination of gas-phase and condensed-phase mechanisms.[5]

  • Gas-Phase Action: Upon heating, it decomposes to release non-combustible gases like ammonia and nitrogen oxides.[3][6] These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, inhibiting the combustion process.[3][7]

  • Condensed-Phase Action: In the solid material, it promotes the formation of a stable char layer.[8] This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases.[8]

Q2: How can I enhance the efficiency of this compound in my formulation?

A highly effective strategy is to use it in combination with a synergistic flame retardant. Melamine polyphosphate (MPP) has demonstrated excellent synergy with this compound, particularly in polyamide 6 (PA6).[1][4] This combination can lead to a significant reduction in the peak heat release rate and achieve a V-0 rating in the UL 94 test at a lower total flame retardant loading.[1][4]

Q3: What are the typical loading levels for this compound?

Loading levels can vary significantly depending on the polymer matrix, the desired level of flame retardancy, and the presence of synergistic additives. For instance, in polyamide 6 (PA6), a combination of 2.5 wt% this compound and 2.5 wt% melamine polyphosphate (a total of 5 wt%) has been shown to be highly effective.[1]

Q4: Is this compound compatible with all polymers?

While this compound is used in a variety of materials including textiles, wood, and some plastics, its compatibility is not universal.[2][8] The polarity and processing temperature of the polymer are key factors. It is essential to conduct compatibility studies for your specific polymer system. Poor compatibility can lead to issues with dispersion and mechanical properties.

Q5: What are the key safety precautions when working with this compound?

This compound is a chemical and should be handled with appropriate safety measures. It is a white crystalline solid.[2] Standard laboratory practices such as wearing personal protective equipment (gloves, safety glasses, lab coat) are recommended. Ensure good ventilation in the work area, especially during high-temperature processing where decomposition products may be released. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Data Presentation

Table 1: Flame Retardant Performance of this compound (GS) and its Combination with Melamine Polyphosphate (MPP) in Polyamide 6 (PA6)

FormulationTotal FR Loading (wt%)LOI (vol%)UL 94 RatingPeak Heat Release Rate (pHRR) Reduction (%)
Pure PA60-Not Rated0
PA6 + 5% GS5---
PA6 + 2.5% GS + 2.5% MPP537V-030

Data synthesized from a study on PA6.[1][4]

Experimental Protocols

1. Limiting Oxygen Index (LOI) Test

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

  • Apparatus: LOI instrument, specimen holder, ignition source.

  • Procedure:

    • Prepare a vertically oriented specimen of standard dimensions.

    • Place the specimen in the holder within the test chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the specimen with the ignition source.

    • Observe the burning behavior.

    • Adjust the oxygen concentration and repeat the test until the minimum concentration that supports combustion for a specified time or extent of burning is determined.

    • The LOI is expressed as the volume percentage of oxygen.

2. UL 94 Vertical Burn Test

  • Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.

  • Apparatus: UL 94 test chamber, specimen holder, Bunsen burner, timer, cotton patch.

  • Procedure:

    • Mount a rectangular test specimen vertically.

    • Apply a calibrated flame to the bottom of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • After the afterflame ceases, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton. A V-0 rating is the highest classification for this test.[1]

3. Cone Calorimetry

  • Objective: To measure the heat release rate and other combustion properties of a material under controlled heat flux conditions.

  • Apparatus: Cone calorimeter.

  • Procedure:

    • Place a specimen of the material horizontally in the sample holder.

    • Expose the specimen to a specified radiant heat flux from a conical heater.

    • Ignite the gases produced by the specimen with a spark igniter.

    • Continuously measure the oxygen concentration and flow rate of the combustion products to calculate the heat release rate over time.

    • Key parameters obtained include the peak heat release rate (pHRR), total heat released (THR), and time to ignition.

Visualizations

flame_retardant_workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Analysis & Optimization polymer Polymer Matrix compounding Compounding/Mixing polymer->compounding gs This compound gs->compounding synergist Synergist (e.g., MPP) synergist->compounding specimen Test Specimen compounding->specimen loi LOI Test specimen->loi ul94 UL 94 Test specimen->ul94 cone Cone Calorimetry specimen->cone results Data Analysis loi->results ul94->results cone->results optimization Formulation Optimization results->optimization optimization->compounding Iterate

Caption: Experimental workflow for developing and testing flame retardant formulations.

mechanism_pathway cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action heat Heat gs_gas This compound heat->gs_gas polymer_solid Polymer heat->polymer_solid gases Non-combustible Gases (NH3, N2, SO2) gs_gas->gases dilution Dilution of Flammable Gases & Oxygen gases->dilution inhibition Combustion Inhibition dilution->inhibition gs_solid This compound char_formation Promotes Char Formation gs_solid->char_formation polymer_solid->char_formation char_layer Stable Char Layer char_formation->char_layer barrier Insulation & Fuel Barrier char_layer->barrier

References

Technical Support Center: Guanidine Sulfamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of guanidine sulfamate, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • The Urea-Sulfamic Acid Method: This is a common approach involving the reaction of urea with sulfamic acid or ammonium sulfamate at high temperatures.[1][2]

  • The Dicyandiamide Method: This method involves the reaction of dicyandiamide with ammonium sulfamate.[3]

Q2: What are the common by-products in the urea-sulfamic acid synthesis of this compound?

A2: The primary by-products of concern in the urea-sulfamic acid method are:

  • Ammonium sulfate: Forms due to side reactions and can precipitate out of the reaction mixture, causing processing difficulties.[4]

  • Melamine and other heterocyclic compounds (e.g., ammelide, ammeline): These can form at higher temperatures through the trimerization of cyanamide, an intermediate in the reaction.[5][6]

Q3: What are the ideal reaction temperatures for the urea-sulfamic acid method?

A3: The reaction is typically conducted at temperatures ranging from 190°C to 300°C.[1] A preferred range to achieve a good reaction rate while minimizing decomposition is 210-250°C.[1] Operating at temperatures above 300°C can lead to appreciable decomposition of the desired product and increased formation of heterocyclic by-products.[1][5]

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction and assessing the purity of the final product. Different HPLC methods can be employed, including those with UV detection or Evaporative Light Scattering Detection (ELSD), to separate and quantify this compound and potential impurities.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is carried out within the optimal temperature range (210-250°C) for a sufficient duration. Monitor the reaction progress using HPLC to determine the point of maximum conversion.[1] - Ensure Proper Mixing: Inadequate stirring can lead to localized temperature gradients and incomplete reactant contact. Use appropriate agitation to maintain a homogenous reaction mixture.
Suboptimal Molar Ratio of Reactants - Adjust Molar Ratios: A molar ratio of approximately 1 mole of urea to 2-3 moles of sulfamic acid or its salt is often preferred to drive the reaction towards completion.[1] However, a large excess of the sulfamate may not be economically viable.[1]
Product Decomposition - Avoid Excessive Temperatures: Do not exceed the recommended reaction temperature, as higher temperatures can lead to the decomposition of this compound.[1]
Loss during Workup - Optimize Isolation and Purification: this compound is water-soluble. During aqueous workup, minimize the volume of water used for extraction and consider techniques like crystallization to maximize recovery.
Issue 2: High Levels of Ammonium Sulfate By-product
Potential CauseRecommended Solution
Reaction of Ammonia with Sulfuric Acid Traces - Use High-Purity Reagents: Ensure the sulfamic acid used is of high purity and free from significant sulfuric acid contamination.
Side Reactions at Elevated Temperatures - Control Reaction Temperature: The formation of ammonium sulfate can be more pronounced at higher temperatures. Operating in the lower end of the effective temperature range (around 210-230°C) may help reduce its formation.[1]
Hydrolysis of Sulfamic Acid - Minimize Water Content: The presence of water can lead to the hydrolysis of sulfamic acid to sulfuric acid, which then reacts with ammonia. Ensure reactants are dry and the reaction is carried out under anhydrous conditions if possible.
Issue 3: Formation of Melamine and Other Heterocyclic By-products
Potential CauseRecommended Solution
High Reaction Temperature - Strict Temperature Control: The formation of melamine and other triazine derivatives is favored at higher temperatures (e.g., approaching 300°C and above).[1][5] Maintain the reaction temperature below the threshold where significant cyclization occurs.
Prolonged Reaction Time at High Temperatures - Optimize Reaction Duration: Do not extend the reaction time unnecessarily, especially at higher temperatures, as this provides more opportunity for the intermediate cyanamide to trimerize.
Insufficient Ammonia Pressure (in pressure reactions) - Maintain Adequate Ammonia Pressure: In processes that utilize ammonia pressure, maintaining a sufficient overpressure can help to suppress the formation of heterocyclic compounds.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Urea and Sulfamic Acid

Materials:

  • Urea (reagent grade)

  • Sulfamic Acid (reagent grade)

  • Reaction vessel equipped with a mechanical stirrer, heating mantle, and temperature controller.

  • Leaching equipment

  • Filtration apparatus

Procedure:

  • Charging the Reactor: Charge the reaction vessel with a molar ratio of approximately 1:2.5 of urea to sulfamic acid. For example, use 60g of urea and 242.5g of sulfamic acid.

  • Heating and Reaction:

    • Heat the mixture with stirring. The reactants will typically fuse at around 90-100°C.

    • Gradually raise the temperature to 210-230°C.[1] An exothermic reaction may be observed.

    • Maintain the temperature in this range for 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC). The reaction mixture will solidify as the product forms.

  • Cooling and Grinding:

    • Allow the reaction mixture to cool to room temperature.

    • Grind the solid mass into a fine powder to facilitate extraction.

  • Extraction and Isolation:

    • Leach the ground product with water to dissolve the this compound.

    • Filter the solution to remove any insoluble impurities.

    • The this compound can be recovered from the aqueous solution by crystallization or other suitable methods.

Data Presentation

Table 1: Effect of Temperature on Guanidine Salt Yield (Urea-Sulfamic Acid Method)

Temperature (°C)ReactantsMolar Ratio (Urea:Sulfamate)Yield of Guanidine Salt (%)Reference
210Urea, Sulfamic Acid1:1.635[1]
230Urea, Calcium Sulfamate1:1.324[1]
225-245 (exotherm)Urea, Ammonium Sulfamate1:270[1]
260Urea, Ammonium Sulfamate (with NH3 pressure)1:285[5]

Note: Yields can vary based on specific reaction conditions and workup procedures.

Visualizations

Guanidine_Sulfamate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Urea Urea Reactor Charge Reactor & Mix Urea->Reactor Sulfamic_Acid Sulfamic Acid / Ammonium Sulfamate Sulfamic_Acid->Reactor Heating Heat to 210-250°C Reactor->Heating Hold Hold for 1-2 hours Heating->Hold Cooling Cool to Room Temperature Hold->Cooling Grinding Grind Solid Product Cooling->Grinding Leaching Leach with Water Grinding->Leaching Filtration Filter Leaching->Filtration Isolation Crystallize Product Filtration->Isolation Guanidine_Sulfamate Guanidine_Sulfamate Isolation->Guanidine_Sulfamate Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting guide for by-product formation.

References

Technical Support Center: Guanidine Sulfamate Stability in High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of guanidine sulfamate during high-temperature processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in high-temperature processes?

A1: this compound is a salt formed from guanidine and sulfamic acid. Due to its high nitrogen content, it is primarily used as a flame retardant in various polymers, such as polyamides (e.g., PA6), that require high processing temperatures. Its role is to suppress combustion by releasing non-combustible gases upon heating.[1]

Q2: What is the general thermal stability of this compound?

A2: this compound exhibits good thermal stability. It has a melting point of approximately 128°C and an initial decomposition temperature above 300°C. This allows it to be stable at the typical processing temperatures of many engineering plastics.

Q3: What are the primary decomposition products of this compound at elevated temperatures?

A3: Upon thermal decomposition, this compound is expected to release non-combustible gases such as ammonia (NH₃), sulfur dioxide (SO₂), and nitrogen oxides (NOx). The release of these gases contributes to its flame retardant properties by diluting flammable gases and inhibiting the combustion process in the vapor phase.

Q4: Is this compound compatible with common engineering plastics?

A4: this compound has been shown to be an effective flame retardant for polyamide 6 (PA6).[1] Its compatibility with other polymers like polypropylene (PP) and polycarbonate (PC) at their respective processing temperatures requires careful consideration and testing, as interactions can affect the final properties of the material.

Q5: What are the key safety precautions to consider when handling this compound at high temperatures?

A5: When processing this compound at high temperatures, it is crucial to ensure adequate ventilation to handle the release of decomposition gases.[2] The processing equipment should be made of corrosion-resistant materials, as the decomposition products can be corrosive. It is also important to avoid prolonged residence times at elevated temperatures to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in high-temperature processing applications.

ProblemPotential CauseRecommended Solution
Discoloration (Yellowing/Browning) of the Final Product Thermal degradation of the polymer or the additive due to excessive processing temperature or prolonged residence time.- Optimize the temperature profile of the extruder to the lowest possible temperature that still allows for good melt flow and dispersion.- Reduce the residence time in the extruder.- Ensure the this compound is of high purity, as impurities can lower thermal stability.
Reduced Mechanical Properties of the Polymer - Degradation of the polymer matrix due to interaction with the flame retardant or its decomposition products.- Poor dispersion of the this compound leading to stress concentration points.- Evaluate the compatibility of this compound with the specific polymer grade.- Consider the use of a compatibilizer to improve the interaction between the additive and the polymer matrix.- Optimize the screw design and mixing elements in the extruder to ensure uniform dispersion.
Processing Instability (e.g., surging, inconsistent melt pressure) - Inconsistent feeding of the this compound powder.- Agglomeration of the additive.- Use a gravimetric feeder for precise and consistent dosing of the this compound.- Consider pre-blending the this compound with a small amount of the polymer powder to improve flowability.
Reduced Flame Retardant Performance - Insufficient loading level of this compound.- Inadequate dispersion of the additive within the polymer matrix.- Loss of active components due to excessive processing temperatures.- Verify that the loading level of this compound is appropriate for the target flame retardancy rating.- Improve dispersion through optimization of the compounding process.- Lower the processing temperature to minimize premature decomposition of the flame retardant.
Corrosion of Processing Equipment Release of corrosive gases (e.g., SO₂, NOx) during thermal decomposition of this compound.- Use processing equipment (e.g., extruder barrel, screw, die) made from corrosion-resistant alloys.- Purge the extruder with a non-flame retardant polymer at the end of each run to remove any residual additive.[2]

Quantitative Data on Thermal Stability

The following table summarizes the key thermal stability parameters for this compound.

ParameterValueAnalysis MethodAtmosphere
Melting Point~128 °CDSCN/A
Onset of Decomposition (Tonset)> 300 °CTGAInert (Nitrogen)
Major Weight Loss Region300 - 450 °CTGAInert (Nitrogen)
Onset of Decomposition (Tonset)Slightly lower than in inert atmosphereTGAOxidative (Air)
Major Weight Loss Region280 - 430 °CTGAOxidative (Air)

Note: The exact temperatures and weight loss percentages can vary depending on factors such as heating rate and sample purity.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Objective: To determine the onset temperature of decomposition and the weight loss profile of this compound as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

2. Evolved Gas Analysis (EGA) using TGA-FTIR/MS

  • Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

  • Apparatus: Thermogravimetric Analyzer coupled to a Fourier Transform Infrared (FTIR) Spectrometer or a Mass Spectrometer (MS).

  • Procedure:

    • Follow the TGA procedure as described above.

    • The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell or the MS inlet via a heated transfer line.

    • For TGA-FTIR, acquire FTIR spectra of the evolved gases at regular intervals throughout the TGA run. Identify the characteristic absorption bands to determine the functional groups and thus the identity of the evolved gases (e.g., NH₃, SO₂, H₂O).

    • For TGA-MS, acquire mass spectra of the evolved gases continuously. Analyze the mass-to-charge ratio of the fragments to identify the evolved gaseous components.

Visualizations

Thermal_Decomposition_Pathway cluster_solid Solid Phase cluster_liquid Liquid Phase cluster_gas Gas Phase Guanidine_Sulfamate This compound (s) Molten_Guanidine_Sulfamate Molten this compound (l) Guanidine_Sulfamate->Molten_Guanidine_Sulfamate Melting (~128°C) Decomposition_Products Non-combustible Gases (NH₃, SO₂, H₂O, N₂) Molten_Guanidine_Sulfamate->Decomposition_Products Decomposition (>300°C) Diluted_Gases Diluted Flammable Gases Decomposition_Products->Diluted_Gases Gas Phase Action (Dilution) Polymer_Radicals Flammable Polymer Radicals Polymer_Radicals->Diluted_Gases

Caption: Proposed thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Processing Issue Identified (e.g., Discoloration, Poor Properties) Check_Temp Review Processing Temperature Profile Start->Check_Temp Check_Time Evaluate Residence Time Start->Check_Time Check_Dispersion Assess Additive Dispersion (e.g., via SEM) Start->Check_Dispersion Check_Compatibility Verify Polymer-Additive Compatibility Start->Check_Compatibility Optimize_Temp Lower Processing Temperature Check_Temp->Optimize_Temp Optimize_Time Reduce Residence Time Check_Time->Optimize_Time Optimize_Mixing Improve Mixing Elements/ Screw Design Check_Dispersion->Optimize_Mixing Add_Compatibilizer Consider Compatibilizer Check_Compatibility->Add_Compatibilizer Re-evaluate Re-evaluate Process and Final Product Quality Optimize_Temp->Re-evaluate Optimize_Time->Re-evaluate Optimize_Mixing->Re-evaluate Add_Compatibilizer->Re-evaluate

Caption: General workflow for troubleshooting high-temperature processing issues.

References

Enhancing the synergistic effect of guanidine sulfamate with other additives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guanidine Sulfamate Synergistic Effects

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the synergistic effects of this compound (GAS) and its additives, primarily focusing on its application as a flame retardant in polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary flame retardant mechanism of this compound (GAS)?

This compound primarily acts in the condensed phase . During combustion, it alters the cracking reaction process of the material, promoting dehydration and carbonization to form a protective char layer.[1][2] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, which in turn reduces the generation of flammable gases and smoke.[1][3]

Q2: How does GAS achieve a synergistic effect with melamine polyphosphate (MPP)?

The synergy between GAS and MPP in polymers like polyamide 6 (PA6) arises from a combination of condensed and gas-phase actions.[4][5]

  • Condensed Phase: Both compounds contribute to the formation of a stable, insulating polyaromatic char structure.[5] MPP acts as an acid source, catalyzing the dehydration and charring process, while GAS contributes to the structure and integrity of this layer.[1][4]

  • Gas Phase: Upon heating, the additives release non-flammable gases (like ammonia and nitrogen), which dilute the flammable volatile gases produced by the decomposing polymer and reduce the oxygen concentration in the combustion zone.[3] This combined action is more effective than the sum of the individual components, leading to significantly improved flame retardancy at lower total additive loadings.[4][5]

Q3: What are the typical loading levels for a GAS/MPP system in PA6?

High flame retardant efficiency can be achieved with a total loading of as low as 5 wt%.[4][5] Studies have shown that a 1:1 ratio (e.g., 2.5 wt% GAS and 2.5 wt% MPP) can yield excellent results, achieving a V-0 rating in the UL-94 test and a high Limiting Oxygen Index (LOI).[5]

Q4: Can guanidine salts also work synergistically with zinc borate (ZB)?

Yes, guanidine-based flame retardants, such as guanidine dihydrogen phosphate (GDP), have demonstrated a strong synergistic effect with zinc borate (ZB) in treating materials like wood.[6][7][8] ZB works by releasing water upon heating (an endothermic process that cools the material), forming a protective boron oxide glass layer, and promoting char formation.[9] When combined, the flame retardant effect is significantly greater than when either component is used alone.[6][7]

Q5: Are there any specific processing challenges when incorporating GAS into polymers?

While GAS is more thermally stable than some alternatives like ammonium sulfamate, high processing temperatures involved in extruding polymers like PA6 can still be a concern.[4][5] It is crucial to control the temperature profile during extrusion to prevent premature degradation of the additives or the polymer matrix, which could compromise both mechanical properties and flame retardant performance.[4]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Flame Retardancy (Low LOI, Fails UL-94 V-0) 1. Incorrect Additive Ratio: The synergistic effect is often optimal within a specific ratio of GAS to the co-additive (e.g., MPP).2. Poor Dispersion: Agglomerates of flame retardant particles act as stress concentrators and points of failure.3. Insufficient Loading: The total percentage of additives may be below the effective threshold.4. Polymer Degradation: Excessive processing temperatures may have degraded the polymer or the additives.1. Optimize Ratio: Conduct a design of experiments (DOE) to determine the optimal GAS/MPP or GAS/ZB ratio for your specific polymer grade.2. Improve Mixing: Ensure uniform dispersion by using a twin-screw extruder with an optimized screw configuration. Consider using a masterbatch.3. Verify Loading: Use Thermogravimetric Analysis (TGA) to confirm the final additive percentage in the composite.4. Adjust Processing: Lower the temperature profile during melt compounding to the lowest feasible point for your polymer.[4][5]
Reduced Mechanical Properties (e.g., Brittleness) 1. Additive Agglomeration: Poorly dispersed particles can negatively impact tensile strength and impact resistance.2. Matrix Degradation: Aminolysis or other degradation of the polymer matrix can be caused by additives at high temperatures.[4][5]3. High Loading Level: High concentrations of any filler can sometimes compromise mechanical performance.1. Enhance Dispersion: Use high-intensity mixers or twin-screw extruders. Pre-drying additives to remove moisture can also prevent voids.2. Minimize Thermal Stress: Reduce residence time and temperature in the extruder. Confirm the thermal stability of your specific GAS and co-additives via TGA.3. Optimize Loading: Evaluate if a lower total loading, while maintaining flame retardancy through synergy, can improve mechanical properties.
Inconsistent Results Between Batches 1. Inhomogeneous Pre-mixing: The initial dry blend of polymer pellets and additive powders is not uniform.2. Moisture Variation: this compound and polymers like PA6 can be hygroscopic. Variable moisture content can affect processing and final properties.3. Inconsistent Feeder Rate: Fluctuations in the rate at which additives are fed into the extruder.1. Standardize Blending: Use a consistent blending procedure (e.g., tumble blending for a fixed duration) before extrusion.2. Pre-Dry Materials: Dry all components (polymer and additives) in a vacuum or hot air oven at a specified temperature and time before processing.3. Calibrate Feeders: Regularly calibrate and monitor gravimetric or volumetric feeders to ensure consistent additive delivery.

Quantitative Data Summary

Table 1: Synergistic Effect of GAS/MPP in Polyamide 6 (PA6)

FormulationTotal FR (wt%)LOI (vol%)UL-94 Rating (1.6 mm)Peak Heat Release Rate (pHRR) Reduction vs. Pure PA6
Pure PA60%~22Fails0%
PA6 + 5% GAS5%~32V-2~10-15%
PA6 + 2.5% GAS + 2.5% MPP5%37 V-0 ~30%
(Data synthesized from sources[4][5])

Table 2: Effect of Guanidine Dihydrogen Phosphate (GDP) and Zinc Borate (ZB) Synergy in Wood

FormulationLOI (vol%)Increase vs. Untreated Wood
Untreated Wood22.4%0%
Wood + ZB alone28.7%28.1%
Wood + GDP alone43.4%93.8%
Wood + GDP/ZB (4:1 ratio)47.8% 113.4%
(Data sourced from[7])

Visualizations and Workflows

Synergistic Flame Retardant Mechanism

G cluster_heat Application of Heat cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Heat Heat Source (Ignition) Polymer Polymer Matrix (e.g., PA6) Heat->Polymer GAS Guanidine Sulfamate (GAS) Heat->GAS MPP Melamine Polyphosphate (MPP) Heat->MPP Volatiles Flammable Volatiles Polymer->Volatiles Dehydration Dehydration & Esterification Char Stable Insulating Char Layer Dehydration->Char Char->Polymer insulates FlameOut Flame Extinguished Char->FlameOut Dilution Dilution of Fuel & Oxygen Volatiles->Dilution mixes with InertGas Inert Gas Release (N₂, NH₃) InertGas->Dilution Dilution->FlameOut GAS->Dehydration catalyzes GAS->InertGas MPP->Dehydration catalyzes MPP->InertGas

Caption: Synergistic mechanism of GAS and MPP additives.

General Experimental Workflow

G cluster_prep 1. Formulation & Preparation cluster_process 2. Compounding & Molding cluster_test 3. Characterization Drying Pre-dry Polymer & Additives Mixing Dry Blend Components Drying->Mixing Extrusion Melt Extrusion Mixing->Extrusion Pelletizing Pelletize Extrudate Extrusion->Pelletizing Molding Injection/Compression Molding of Specimens Pelletizing->Molding Conditioning Condition Specimens (Temp/Humidity) Molding->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL-94 Test Conditioning->UL94 TGA TGA Analysis Conditioning->TGA Cone Cone Calorimetry Conditioning->Cone Analysis Data Analysis & Comparison LOI->Analysis UL94->Analysis TGA->Analysis Cone->Analysis

Caption: Workflow for evaluating flame retardant formulations.

Troubleshooting Logic for Poor Performance

G Start Problem: Low Flame Retardancy CheckDispersion Is additive dispersion uniform? Start->CheckDispersion CheckLoading Is additive loading correct (per TGA)? CheckDispersion->CheckLoading Yes ImproveMixing Solution: Improve mixing process (e.g., twin-screw extruder) CheckDispersion->ImproveMixing No CheckProcessing Were processing temps within limits? CheckLoading->CheckProcessing Yes AdjustLoading Solution: Adjust formulation to correct loading level CheckLoading->AdjustLoading No CheckRatio Is synergistic ratio optimized? CheckProcessing->CheckRatio Yes AdjustTemps Solution: Lower extrusion temperature and/or residence time CheckProcessing->AdjustTemps No OptimizeRatio Solution: Perform DOE to find optimal additive ratio CheckRatio->OptimizeRatio No End Re-test Performance CheckRatio->End Yes ImproveMixing->End AdjustLoading->End AdjustTemps->End OptimizeRatio->End

Caption: Troubleshooting flowchart for poor FR performance.

Experimental Protocols

Protocol 1: Sample Preparation via Melt Extrusion
  • Pre-Drying: Dry the polymer (e.g., PA6) pellets and all flame retardant additives (GAS, MPP) in a vacuum oven for at least 4 hours at 80°C to remove residual moisture.

  • Dry Blending: Weigh the required amounts of dried polymer and additives for a total batch size (e.g., 500 g). Combine them in a sealed bag and manually tumble-mix for 5 minutes to achieve a homogenous pre-blend.

  • Extrusion:

    • Set the temperature profile for the twin-screw extruder appropriate for the polymer (e.g., for PA6, a profile from 230°C to 245°C from hopper to die).[5]

    • Feed the dry blend into the extruder hopper at a constant rate.

    • Maintain a screw speed of approximately 100-200 rpm to ensure adequate mixing without excessive shear heating.

  • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to produce composite pellets.

  • Specimen Molding: Dry the resulting pellets again (4 hours at 80°C) and use an injection or compression molding machine to create specimens of the required dimensions for flammability testing (e.g., as per ASTM D3801 for UL-94).

Protocol 2: UL-94 Vertical Burn Test

This is a summary. Always refer to the official ASTM D3801 standard for full details.

  • Conditioning: Condition the test specimens (typically 125 x 13 x 1.6 mm) for at least 48 hours at 23°C and 50% relative humidity.

  • Setup: Mount a specimen vertically in the test chamber. Place a layer of dry surgical cotton 300 mm below the specimen.

  • First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds. Remove the flame.

  • Record: Measure the afterflame time (t1).

  • Second Flame Application: As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.

  • Record: Measure the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the time criteria and dripping behavior for a set of five specimens. A V-0 rating, the highest classification, requires that no specimen burns for more than 10 seconds after either flame application and the cotton is not ignited by drips.[5]

Protocol 3: Limiting Oxygen Index (LOI) Test

This is a summary. Always refer to the official ASTM D2863 standard.

  • Setup: Place a vertically oriented specimen inside a transparent glass chimney.

  • Atmosphere Control: Introduce a controlled, upward-flowing mixture of nitrogen and oxygen into the chimney.

  • Ignition: Ignite the top of the specimen with a pilot flame.

  • Observation: Observe if the specimen self-extinguishes within 3 minutes of ignition or if 50 mm of the specimen is consumed.

  • Adjustment: Adjust the oxygen concentration in the N₂/O₂ mixture and repeat the test with a new specimen.

  • Determination: The LOI is the minimum concentration of oxygen, expressed as a volume percentage, that just supports flaming combustion of the material under the specified conditions. A higher LOI value indicates better flame retardancy.[5][7]

References

Technical Support Center: Guanidine Sulfamate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of guanidine sulfamate.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for the crystallization of this compound?

A1: this compound is a polar compound, and its crystallization is typically performed in polar solvents. Water is the most common and effective solvent for the recrystallization of this compound. Ethanol-water mixtures are also frequently used to modulate the solubility and improve crystal yield and purity. The choice of solvent can influence the crystal habit and size distribution.

Q2: My this compound "oiled out" during crystallization. What should I do?

A2: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue in crystallization. It often occurs when the solution is supersaturated to a point where the solute's melting point is below the current solution temperature. For this compound, which has a melting point of approximately 128°C, this can happen if the initial concentration is too high or the cooling is too rapid.

To resolve this, you can try the following:

  • Increase the solvent volume: Add more solvent to the mixture to reduce the supersaturation level.

  • Re-heat the solution: Heat the solution until the oil phase redissolves completely, then cool it down much more slowly.

  • Use a seed crystal: Introduce a small, high-quality crystal of this compound to the cooled solution to induce nucleation at a lower supersaturation level.

  • Modify the solvent system: Adding a co-solvent, such as ethanol to an aqueous solution, can sometimes prevent oiling out by altering the solubility curve.

Q3: What is the ideal cooling rate for this compound crystallization?

A3: The optimal cooling rate depends on the desired crystal size and purity. A slower cooling rate generally leads to larger and purer crystals by allowing sufficient time for the molecules to orient themselves correctly in the crystal lattice. Rapid cooling can lead to smaller crystals, higher impurity incorporation, and an increased risk of oiling out. A controlled, linear cooling profile is often recommended over natural, uncontrolled cooling. For initial trials, a cooling rate of 5-10°C per hour is a reasonable starting point.

Q4: How can I improve the yield of my this compound crystallization?

A4: Low yield can be attributed to several factors. To improve your yield, consider the following:

  • Optimize solvent volume: Use the minimum amount of solvent necessary to dissolve the this compound at the desired temperature. Excess solvent will keep more of the product in solution upon cooling.

  • Utilize an anti-solvent: After dissolving the this compound in a good solvent (like water), gradually add a miscible anti-solvent (a solvent in which it is less soluble, e.g., ethanol) to induce precipitation.

  • Control the final temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out of the solution.

  • Minimize transfer losses: Be meticulous during filtration and washing steps to avoid losing product.

Q5: The purity of my crystallized this compound is not satisfactory. How can I improve it?

A5: The purity of the final product is influenced by the purity of the starting materials and the crystallization process itself. To enhance purity:

  • Perform multiple recrystallizations: Each recrystallization step will further purify the compound.

  • Ensure slow cooling: As mentioned, a slow cooling rate minimizes the trapping of impurities within the growing crystals.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor that contains impurities. Avoid using a solvent in which the crystals are highly soluble.

  • Consider the source of impurities: If possible, identify the impurities present in your starting material. This can help in selecting a solvent system where the impurities are highly soluble and your product has lower solubility at cold temperatures. Common impurities can arise from the synthesis process, such as unreacted starting materials (e.g., urea, sulfamic acid) or by-products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound crystallization in a question-and-answer format.

Problem Possible Causes Solutions
No crystals form upon cooling. 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the solution-air interface. 3. Add a seed crystal of this compound. 4. Cool the solution to a lower temperature.
Formation of very fine needles or small crystals. 1. Very rapid cooling. 2. High degree of supersaturation. 3. Insufficient agitation.1. Decrease the cooling rate. 2. Start with a less concentrated solution. 3. Implement gentle and consistent agitation to promote growth over nucleation.
Crystals are agglomerated or clumped together. 1. High nucleation rate. 2. Inadequate stirring.1. Reduce the level of supersaturation. 2. Optimize the stirring speed to keep crystals suspended without causing excessive secondary nucleation from collisions.
"Oiling out" or formation of a liquid phase. 1. Solution is too concentrated. 2. Cooling is too fast. 3. Melting point depression due to impurities.1. Add more solvent and reheat to dissolve the oil, then cool slowly. 2. Use a slower, controlled cooling profile. 3. Purify the starting material before crystallization.
Low product yield. 1. Too much solvent used. 2. Incomplete crystallization (final temperature too high). 3. Product loss during filtration or washing.1. Reduce the initial solvent volume. 2. Cool the mixture to a lower final temperature. 3. Ensure efficient transfer and wash with a minimal amount of cold solvent. 4. Consider using an anti-solvent.
Poor crystal purity. 1. Impurities present in the starting material. 2. Rapid crystal growth trapping impurities. 3. Inefficient washing of crystals.1. Recrystallize the product one or more times. 2. Employ a slower cooling rate. 3. Wash the filtered crystals thoroughly with fresh, cold solvent.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
20~25
40~50
60~100
80~200

Note: These are approximate values and can be influenced by the purity of the this compound and the pH of the solution.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

Objective: To purify crude this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Spatula

  • Glass rod

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 10 grams of crude product, add approximately 10 mL of deionized water. Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid is completely dissolved. Avoid adding excessive water to ensure a good yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization of this compound

Objective: To crystallize this compound using an anti-solvent to improve yield.

Materials:

  • Crude this compound

  • Deionized water (solvent)

  • Ethanol (anti-solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Addition funnel or burette

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Spatula

  • Glass rod

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.

  • Anti-Solvent Addition: While the solution is still warm, slowly add ethanol dropwise from an addition funnel or burette with continuous stirring. The addition of ethanol will decrease the solubility of this compound, causing it to precipitate. Continue adding ethanol until a significant amount of precipitate has formed.

  • Cooling: Allow the mixture to cool to room temperature and then place it in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold water-ethanol mixture (e.g., 1:1 v/v) and then with pure cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 60-80°C.

Visualizations

Troubleshooting_Workflow start Crystallization Problem (e.g., Low Yield, Oiling Out) check_supersaturation Is the solution supersaturated? start->check_supersaturation check_impurities Are impurities present? check_supersaturation->check_impurities Yes adjust_concentration Adjust Concentration: - Evaporate solvent - Add anti-solvent check_supersaturation->adjust_concentration No check_cooling Is the cooling rate controlled? check_impurities->check_cooling No purify_material Purify Material: - Recrystallize - Use purer starting materials check_impurities->purify_material Yes control_cooling Control Cooling Rate: - Slow, linear cooling - Insulate flask check_cooling->control_cooling No end_success Successful Crystallization check_cooling->end_success Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal adjust_concentration->induce_nucleation induce_nucleation->end_success purify_material->start control_cooling->end_success

Caption: Troubleshooting workflow for this compound crystallization.

Recrystallization_Protocol start Start: Crude this compound dissolve 1. Dissolve in minimal hot water start->dissolve hot_filter 2. Hot Filtration (optional) dissolve->hot_filter cool 3. Slow Cooling & Ice Bath hot_filter->cool Insoluble impurities removed filtrate 4. Vacuum Filtration cool->filtrate wash 5. Wash with ice-cold water filtrate->wash dry 6. Dry in Vacuum Oven wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for recrystallization from water.

Validation & Comparative

A Comparative Guide to Guanidine-Based Flame Retardants: Guanidine Sulfamate vs. Guanidine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant properties of guanidine sulfamate and guanidine phosphate. The information presented is based on experimental data from scientific literature, offering insights into their performance, mechanisms of action, and suitability for various applications.

Overview of Guanidine-Based Flame Retardants

Guanidine and its salts are nitrogen-rich compounds that have gained prominence as effective halogen-free flame retardants.[1][2][3] Their low toxicity and environmentally friendly characteristics make them attractive alternatives to traditional halogenated flame retardants.[2][4] Guanidine-based flame retardants, including guanidine phosphate and this compound, are utilized in a range of materials such as textiles, wood, paper, and polymers to enhance their fire resistance.[3][4][5]

Comparative Performance Data

The flame retardant efficacy of this compound and guanidine phosphate can be evaluated through several standard tests, including Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, and Thermogravimetric Analysis (TGA). The following tables summarize key quantitative data from various studies. It is important to note that the performance of these flame retardants can vary significantly depending on the substrate material and the presence of other additives.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification

Flame RetardantSubstrateOther AdditivesLOI (%)UL-94 RatingSource
This compoundPolyamide 6 (PA6) FabricNone31.3Self-extinguishing
This compoundPolyamide 6 (PA6)Melamine Polyphosphate (2.5%)37V-0[6][7]
Guanidine Dihydrogen PhosphateWoodZinc Borate47.8-[8][9][10]
Guanidine PhosphatePolyethylene Terephthalate (PET)Carbon Microspheres32.4V-0[11]
Guanidine PhosphateWoodNone (10% solution)37-[12]
Guanidine Phosphate-basedPolyvinyl Alcohol (PVA)Phenylenediamine Carbon Dots30.8VTM-0[13]
UntreatedWood-18-[14]

Table 2: Thermogravimetric Analysis (TGA) Data

Flame RetardantSubstrateKey FindingsSource
Guanidine PhosphateWoodIncreased char yield from 5.6% (untreated) to 34.9%.[14][14]
Guanidine Dihydrogen PhosphateWood FlourCarbon residue rate of 47.64% compared to 26.76% for untreated wood flour.[5][5]
Guanidine PhosphatePolyesterLower initial decomposition temperature compared to ammonium sulfamate, with a significant increase in final black residue.[15][15]

Table 3: Cone Calorimetry Data

Flame RetardantSubstrateKey FindingsSource
Guanidine Dihydrogen PhosphateWoodPeak Heat Release Rate (pHRR) reduced to 186.19 kW/m² from 396.28 kW/m² for untreated wood (with Zinc Borate).[8][8]
Guanidine PhosphateWoodHeat Release Rate (HRR) and Total Smoke Production (TSP) significantly decreased.[12][12]
This compoundPolyamide 6 (PA6)Peak Heat Release Rate (pHRR) reduced by 30% with 5% loading of a this compound/Melamine Polyphosphate mixture.[6][7][6][7]

Mechanism of Action

The flame retardant mechanisms of this compound and guanidine phosphate differ primarily in their condensed-phase and gas-phase actions during combustion.

Guanidine Phosphate primarily acts in the condensed phase . Upon heating, it decomposes to form phosphoric acid and polyphosphoric acid. These products catalyze the dehydration of the substrate material, such as cellulose, promoting the formation of a stable char layer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion. The nitrogen-containing guanidine moiety decomposes to release non-flammable gases like ammonia, which can dilute the flammable gases in the gas phase.[16] The synergistic effect between phosphorus and nitrogen enhances its flame retardant efficiency.[16]

This compound , on the other hand, exhibits a more pronounced gas-phase mechanism. During decomposition, it releases non-combustible gases like ammonia and sulfur dioxide. These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, effectively suffocating the flame. While it also contributes to char formation, the volatilization of its acidic decomposition products at higher temperatures can reduce its effectiveness in the condensed phase compared to guanidine phosphate.

Flame_Retardant_Mechanisms cluster_GP Guanidine Phosphate cluster_GS This compound GP Guanidine Phosphate Heat_GP Heat Decomposition_GP Decomposition Heat_GP->Decomposition_GP Phosphoric_Acid Phosphoric Acid / Polyphosphoric Acid Decomposition_GP->Phosphoric_Acid Non_Flammable_Gases_GP Non-flammable Gases (NH3) Decomposition_GP->Non_Flammable_Gases_GP Catalysis Catalytic Dehydration Phosphoric_Acid->Catalysis Char_Formation Enhanced Char Formation Catalysis->Char_Formation GS This compound Heat_GS Heat Decomposition_GS Decomposition Heat_GS->Decomposition_GS Non_Flammable_Gases_GS Non-flammable Gases (NH3, SO2) Decomposition_GS->Non_Flammable_Gases_GS Acidic_Residues Acidic Residues Decomposition_GS->Acidic_Residues Gas_Phase_Action Dilution of Flammable Gases & Oxygen Non_Flammable_Gases_GS->Gas_Phase_Action Flame_Inhibition Flame Inhibition Gas_Phase_Action->Flame_Inhibition Char_Formation_GS Char Formation Acidic_Residues->Char_Formation_GS

Caption: Flame retardant mechanisms of Guanidine Phosphate and this compound.

Experimental Protocols

The following are summaries of the standard experimental methodologies used to evaluate the performance of flame retardants.

Limiting Oxygen Index (LOI)
  • Standard: ISO 4589-2

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

  • Procedure: A small, vertically oriented test specimen is ignited at its upper end in a transparent chimney. The oxygen/nitrogen ratio in the gas mixture flowing up the chimney is varied between tests to determine the minimum oxygen concentration required to sustain combustion.[17][18][19][20]

UL-94 Vertical Burn Test
  • Standard: ASTM D3801 (equivalent to UL-94 V-0, V-1, V-2)

  • Objective: To assess the flammability of plastic materials in a vertical orientation.

  • Procedure: A rectangular test specimen is held vertically and a specified flame is applied to its lower end for a set duration.[21][22][23] The afterflame time (the time the specimen continues to flame after the ignition source is removed) and afterglow time are recorded.[21] The test also notes whether flaming drips ignite a cotton pad placed below the specimen.[21] Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating.

Vertical Flame Test for Textiles
  • Standard: ASTM D6413

  • Objective: To measure the flame resistance of textiles in a vertical orientation.[1][24][25][26]

  • Procedure: A fabric specimen is held vertically in a draft-free cabinet and a standardized flame is applied to its bottom edge for 12 seconds.[2] After the flame is removed, the afterflame time, afterglow time, and the length of the char (damaged portion) are measured.[24]

Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Procedure: A small amount of the sample is placed in a pan that is attached to a microbalance. The sample is then heated at a constant rate while its weight is continuously monitored. The resulting data provides information on the thermal stability of the material and the amount of char residue at high temperatures.

Cone Calorimetry
  • Standard: ISO 5660-1

  • Objective: To determine the heat release rate (HRR) and other combustion properties of materials exposed to a controlled level of radiant heat.[27]

  • Procedure: A horizontal sample is exposed to a conical radiant heater.[28] Upon ignition, various parameters are measured, including the time to ignition, heat release rate, total heat released, and smoke production rate.[8][27]

Experimental_Workflow cluster_FR_Treatment Flame Retardant Treatment cluster_Performance_Testing Performance Testing cluster_Data_Analysis Data Analysis and Comparison Substrate Substrate (e.g., Polymer, Textile, Wood) FR_Application Application of This compound or Guanidine Phosphate Substrate->FR_Application Treated_Sample FR-Treated Sample FR_Application->Treated_Sample LOI LOI Test (ISO 4589-2) Treated_Sample->LOI UL94 UL-94 Test (ASTM D3801) Treated_Sample->UL94 TGA TGA Treated_Sample->TGA Cone_Calorimetry Cone Calorimetry (ISO 5660-1) Treated_Sample->Cone_Calorimetry Quantitative_Data Quantitative Data (LOI value, UL-94 rating, Char Yield, HRR) LOI->Quantitative_Data UL94->Quantitative_Data TGA->Quantitative_Data Mechanism_Analysis Mechanism Analysis (Condensed vs. Gas Phase) TGA->Mechanism_Analysis Cone_Calorimetry->Quantitative_Data Comparison Comparative Assessment Quantitative_Data->Comparison Mechanism_Analysis->Comparison

Caption: Workflow for comparing flame retardant performance.

Conclusion

Both this compound and guanidine phosphate are effective halogen-free flame retardants. The choice between them depends on the specific application and desired flame retardant mechanism.

  • Guanidine Phosphate is generally more effective in promoting char formation, making it highly suitable for materials where a robust, insulating char layer is the primary mode of fire resistance, such as in wood and cellulosic materials.

  • This compound excels in gas-phase flame inhibition, which can be advantageous in applications where dilution of flammable gases is a critical factor.

For optimal performance, these guanidine salts are often used in synergistic combinations with other flame retardants, such as melamine-based compounds or phosphorus-containing molecules. Researchers and professionals should consider the specific requirements of their material and application when selecting the most appropriate guanidine-based flame retardant system.

References

Synergistic Flame Retardancy: A Comparative Analysis of Guanidine Sulfamate and Melamine Polyphosphate in Polyamide 6

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and material scientists on the enhanced fire safety performance of Polyamide 6 when treated with a combination of Guanidine Sulfamate (GAS) and Melamine Polyphosphate (MPP). This report provides a comparative analysis with traditional flame retardants, supported by comprehensive experimental data and detailed methodologies.

The inherent flammability of Polyamide 6 (PA6), a widely used engineering thermoplastic, necessitates the incorporation of flame retardants to meet stringent fire safety standards in various applications. This guide explores the efficacy of a halogen-free flame retardant system combining this compound (GAS) and melamine polyphosphate (MPP), highlighting its synergistic effect in enhancing the fire resistance of PA6. This combination has shown remarkable performance, achieving high Limiting Oxygen Index (LOI) values and favorable UL-94 ratings at low loading levels.[1][2]

Comparative Performance Analysis

The combination of this compound (GAS) and Melamine Polyphosphate (MPP) exhibits a significant synergistic effect in the flame retardancy of PA6. At a total loading of just 5 wt%, a 1:1 ratio of GAS to MPP has been shown to be particularly effective, achieving a V-0 rating in the UL-94 vertical burn test and a high Limiting Oxygen Index (LOI) of 37%.[1][2] This performance surpasses that of GAS or MPP used individually at the same concentration and is notably more efficient than traditional flame retardants like ammonium polyphosphate (APP), which typically require much higher loading levels (often exceeding 20 wt%) to achieve comparable results in PA6.[1][2]

Key Performance Metrics

The following tables summarize the quantitative data from various experimental evaluations, comparing the performance of neat PA6, PA6 with individual flame retardants, and PA6 with the synergistic GAS/MPP combination.

Formulation (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (W/g)Total Heat Release (THR) (kJ/g)
Neat PA621-23V-258830.0
PA6 + 5% GAS--50027.4
PA6 + 5% MPP--53029.7
PA6 + 2.5% GAS + 2.5% MPP 37 V-0 411 28.7
PA6 + 1% GAS + 4% MPP--49828.1
PA6 + 4% GAS + 1% MPP--42928.1

Table 1: Comparison of Limiting Oxygen Index (LOI), UL-94 Rating, and Microscale Combustion Calorimetry (MCC) data for various PA6 formulations.[1][2]

ParameterNeat PA6PA6 + 2.5% GAS + 2.5% MPP
Time to Ignition (s)124 ± 1387 ± 2
Peak Heat Release Rate (kW/m²)603 ± 13582 ± 20
Total Heat Release (MJ/m²)73 ± 279 ± 1

Table 2: Cone Calorimetry data for neat PA6 and the optimal GAS/MPP formulation.[1][3]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Limiting Oxygen Index (LOI)

The LOI test was conducted in accordance with the ISO 4589 standard. This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.[4]

UL-94 Vertical Burning Test

The UL-94 vertical burning test was performed following the ASTM D 3801 standard. In this test, a vertically oriented specimen is subjected to two 10-second applications of a calibrated flame. The time to self-extinguishment after each flame application, the occurrence of flaming drips, and the glowing combustion are observed to assign a classification (V-0, V-1, or V-2, with V-0 being the highest rating).[1][2]

Microscale Combustion Calorimetry (MCC)

MCC was used to determine the heat release rate and total heat release of the samples. The instrument pyrolyzes a milligram-scale sample in a high-temperature stream of nitrogen, and the combustion of the evolved gases is then completed in a separate combustor with excess oxygen. This allows for the calculation of the heat release rate as a function of temperature.[1]

Cone Calorimetry

Cone calorimetry provides comprehensive data on the combustion behavior of materials under fire-like conditions, following the ISO 5660 standard. A horizontally oriented sample is exposed to a constant external heat flux, and various parameters are measured, including the time to ignition, heat release rate, total heat release, and mass loss rate.[3][5]

Synergistic Flame-Retardant Mechanism

The enhanced efficacy of the GAS/MPP combination is attributed to a synergistic interaction that modifies the degradation pathway of PA6 in both the condensed and gas phases.

G cluster_0 Condensed Phase cluster_1 Gas Phase PA6 Polyamide 6 (PA6) Degradation Thermal Degradation PA6->Degradation MPP_Action MPP Action: - Promotes cross-linking - Forms polyphosphoric acid Degradation->MPP_Action GAS_Action GAS Action: - Releases non-flammable gases (NH3, SO2) Degradation->GAS_Action Flammable_Gases Flammable Volatiles Interaction Synergistic Interaction MPP_Action->Interaction GAS_Action->Interaction Dilution Dilution Effect GAS_Action->Dilution Char_Formation Formation of Protective Polyaromatic Char Layer Interaction->Char_Formation Nitrile_Formation Formation of Nitrile End-Groups Interaction->Nitrile_Formation Inhibition Flame Inhibition Char_Formation->Inhibition Barrier Effect Dilution->Inhibition

Caption: Proposed synergistic flame-retardant mechanism of GAS and MPP in PA6.

During thermal decomposition, MPP promotes the cross-linking of the PA6 chains and the formation of polyphosphoric acid, which acts as a catalyst for dehydration and charring.[1][2] Simultaneously, GAS releases non-flammable gases such as ammonia (NH3) and sulfur dioxide (SO2).[6] The synergistic interaction between the phosphorus-containing species from MPP and the nitrogen-containing species from GAS leads to the formation of a stable and continuous polyaromatic char layer.[1][2] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles. Furthermore, the degradation pathway of PA6 is altered, resulting in the formation of nitrile end-groups, which are less flammable.[1][2] In the gas phase, the released non-flammable gases from GAS dilute the flammable volatiles and oxygen, further inhibiting combustion.

Conclusion

The combination of this compound and melamine polyphosphate presents a highly effective, halogen-free flame-retardant solution for Polyamide 6. The synergistic action of these two components leads to superior fire safety performance at significantly lower loading levels compared to conventional flame retardants. This guide provides a comprehensive overview of the available data, offering valuable insights for researchers and professionals in the field of materials science and fire safety engineering. The detailed experimental protocols and the elucidated flame-retardant mechanism serve as a foundation for further research and development of advanced, environmentally friendly flame-retardant systems.

References

Performance comparison of guanidine-based flame retardants in wood pulp paper

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative guide for researchers on the efficacy of Guanidine Phosphate and Guanidine Sulfamate in enhancing the fire resistance of cellulosic materials.

This guide provides a detailed comparison of the flame retardant performance of two prominent guanidine-based compounds, Guanidine Phosphate (GP) and this compound (GS), when applied to wood pulp paper. The data presented is synthesized from scholarly research to aid researchers, scientists, and material development professionals in making informed decisions for their applications.

Quantitative Performance Comparison

The efficacy of Guanidine Phosphate (GP) and this compound (GS) as flame retardants for wood pulp paper was evaluated using several standard fire-resistance tests. The results, summarized below, indicate a significantly higher flame retardant efficiency for GP-treated paper compared to GS-treated paper.

Performance MetricUntreated PaperGuanidine Phosphate (GP) TreatedThis compound (GS) Treated
Vertical Flame Test
Char Length (mm)Paper burned completely85122
Microscale Combustion Calorimetry (MCC)
Peak Heat Release Rate (pHRR) (W/g)195.865.4108.7
Thermogravimetric Analysis (TGA)
Char Residue at 700°C (%)12.538.618.2

Flame Retardancy Mechanisms: A Tale of Two Salts

The superior performance of Guanidine Phosphate is attributed to its mechanism of action during combustion. GP decomposes to produce involatile phosphides. These compounds increase the acidity of the system and react with nitrogen-containing intermediate products from the decomposition of guanidine to form stable N-P compounds. This process effectively promotes the formation of a protective char layer, which acts as a barrier to heat and mass transfer, thus inhibiting burning.

Conversely, this compound's effectiveness is diminished at high temperatures due to the volatilization of its acid anhydride. This volatilization weakens the catalytic charring effect, leading to a less protective char layer and consequently, lower flame retardant efficiency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further research.

Vertical Flame Test

This test evaluates the resistance of a material to a small flame under controlled conditions.

  • Standard: Based on ISO 15025.

  • Apparatus: A vertical flame tester with a specified burner and a vertically oriented specimen holder.

  • Specimen Preparation: Wood pulp paper samples (200 mm x 160 mm) are prepared, with one set left untreated and others impregnated with solutions of Guanidine Phosphate or this compound.

  • Procedure:

    • The conditioned specimen is mounted vertically in the holder.

    • A propane flame of a specified height (e.g., 20 mm) is applied to the surface or edge of the specimen for a set duration (e.g., 10 seconds).[1]

    • After flame application, the afterflame time and afterglow time are recorded.

    • The length of the charred or damaged portion of the specimen (char length) is measured.

    • Observations on the formation of flaming debris are also noted.

Microscale Combustion Calorimetry (MCC)

MCC is used to determine the flammability characteristics of materials from milligram-scale specimens.

  • Standard: ASTM D7309.

  • Apparatus: A microscale combustion calorimeter.

  • Procedure:

    • A small, known mass of the paper sample (typically 1-5 mg) is heated at a constant rate in a pyrolyzer in an inert gas stream (e.g., nitrogen).[2]

    • The volatile thermal degradation products are mixed with oxygen and enter a high-temperature combustor (e.g., 900°C) where they are completely oxidized.[2]

    • The oxygen concentration and flow rates of the combustion gases are continuously measured to determine the oxygen consumption rate.

    • The heat release rate is calculated from the oxygen consumption data. The peak heat release rate (pHRR) is a key parameter for assessing flammability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on the thermal stability and decomposition characteristics of the material.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the paper (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • The percentage of mass remaining at a high temperature (e.g., 700°C) is reported as the char residue.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of sample preparation, experimental testing, and data analysis in the evaluation of guanidine-based flame retardants on wood pulp paper.

G cluster_0 Sample Preparation cluster_1 Experimental Testing cluster_2 Data Analysis & Comparison A Untreated Wood Pulp Paper B Impregnation with Guanidine Phosphate (GP) Solution A->B C Impregnation with This compound (GS) Solution A->C D Vertical Flame Test (ISO 15025) B->D E Microscale Combustion Calorimetry (MCC) (ASTM D7309) B->E F Thermogravimetric Analysis (TGA) B->F C->D C->E C->F G Char Length D->G H Peak Heat Release Rate (pHRR) E->H I Char Residue (%) F->I J Performance Comparison G->J H->J I->J

References

Guanidine Salts in Protein Stability: A Comparative Analysis of Sulfate vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein stability, the choice of chemical agents is paramount. Among the commonly used guanidinium salts, guanidine sulfate and guanidine hydrochloride present contrasting effects that can be leveraged for distinct experimental goals. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational design of protein stability and folding studies.

Guanidine hydrochloride is widely recognized as a potent protein denaturant, while guanidine sulfate acts as a protein stabilizer.[1][2] Their opposing effects stem from the differential interactions of their respective anions with the protein and the surrounding solvent. Guanidine hydrochloride disrupts the delicate balance of non-covalent forces that maintain a protein's native conformation, leading to unfolding.[3][4][5] In contrast, the sulfate anion in guanidine sulfate tends to stabilize the folded state.[1][2]

Mechanism of Action: A Tale of Two Anions

The denaturation mechanism of guanidine hydrochloride involves the disruption of hydrogen bonds and hydrophobic interactions within the protein structure.[3] The guanidinium cation and chloride anion interact favorably with the protein backbone and amino acid side chains, increasing the solubility of the unfolded state and shifting the equilibrium away from the native conformation.[6] Specifically, guanidine hydrochloride has been shown to preferentially bind to the denatured state of proteins.[2][3]

On the other hand, guanidine sulfate's stabilizing effect is attributed to the kosmotropic nature of the sulfate anion. Sulfate ions are strongly hydrated and tend to increase the ordering of water molecules, which in turn enhances hydrophobic interactions within the protein, favoring the compact, folded state.[1] Studies have shown that guanidine sulfate increases the preferential hydration of proteins as its concentration rises.[2]

It is also important to note that the ionic nature of guanidine hydrochloride can obscure the contribution of electrostatic interactions to protein stability, an effect not seen with non-ionic denaturants like urea.[7][8] This can lead to different estimations of protein stability, particularly for proteins where charge-charge interactions play a significant role.[7][9]

Quantitative Comparison of Effects on Protein Stability

Direct quantitative comparisons of guanidine sulfate and guanidine hydrochloride on the same protein stability parameters (e.g., melting temperature (Tm) or Gibbs free energy of unfolding (ΔG)) are not typically performed in a single experiment due to their opposing effects. However, we can summarize their individual impacts and present representative data for guanidine hydrochloride's denaturing strength.

ParameterGuanidine SulfateGuanidine Hydrochloride
Primary Effect Protein StabilizerProtein Denaturant
Mechanism Increases preferential hydration, enhances hydrophobic interactions (kosmotropic effect of sulfate)[2]Disrupts hydrogen bonds and hydrophobic interactions, preferential binding to the unfolded state[3][6]
Effect on Tm IncreasesDecreases
Effect on ΔGunfolding IncreasesDecreases
Typical Concentration Varies depending on the desired stabilizing effect0 - 8 M for denaturation studies

Table 1. Qualitative Comparison of Guanidine Sulfate and Guanidine Hydrochloride in Protein Stability Studies.

The following table presents quantitative data on the denaturation of various proteins by guanidine hydrochloride, illustrating its potency as a denaturant.

ProteinMethod[GdnHCl]1/2 (M)ΔG (kcal/mol)Reference
Coiled-coil analogsCircular Dichroism~3.5Not specified[3][10]
Human Placental CystatinActivity Assay1.5Not specified[2]
Wild-type Tryptophan Synthase α-subunitCircular DichroismNot specified8.8[9]
Mutant Tryptophan Synthase α-subunit (TrpA33)Circular DichroismNot specified13.4[9]
Mutant Tryptophan Synthase α-subunit (TrpA11)Circular DichroismNot specified6.3[9]

Table 2. Quantitative Data on Protein Denaturation by Guanidine Hydrochloride. [2][3][9][10]

Experimental Protocols

Protocol 1: Determining Protein Denaturation Profile with Guanidine Hydrochloride

This protocol outlines the use of circular dichroism (CD) spectroscopy to monitor the unfolding of a protein as a function of guanidine hydrochloride concentration.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate or Tris buffer)

  • 8 M Guanidine Hydrochloride stock solution in the same buffer

  • Spectrophotometer-compatible quartz cuvette with a defined path length (e.g., 1 mm or 1 cm)

  • Circular Dichroism Spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a series of protein samples with increasing concentrations of guanidine hydrochloride (e.g., 0 M to 8 M in 0.2 M increments).

    • The final protein concentration should be kept constant across all samples (typically in the range of 0.1-0.2 mg/mL for far-UV CD).

    • To prepare the samples, mix appropriate volumes of the protein stock, 8 M GdnHCl stock, and buffer. Allow the samples to equilibrate for a specified time (e.g., 2-12 hours) at a constant temperature.

  • CD Spectroscopy:

    • Set the CD spectrometer to measure in the far-UV region (e.g., 200-250 nm) to monitor changes in the protein's secondary structure. The signal at 222 nm is often used to track the loss of alpha-helical content.

    • Record the CD spectrum for each sample.

    • Use a buffer blank containing the corresponding concentration of guanidine hydrochloride for baseline correction.

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of the guanidine hydrochloride concentration.

    • The resulting data should produce a sigmoidal unfolding curve.

    • Fit the data to a two-state unfolding model to determine the midpoint of the transition ([GdnHCl]1/2) and the Gibbs free energy of unfolding in the absence of denaturant (ΔGH2O).

Protocol 2: Assessing Protein Stabilization by Guanidine Sulfate

This protocol describes a thermal shift assay (TSA) or differential scanning fluorimetry (DSF) to measure the increase in a protein's melting temperature (Tm) in the presence of guanidine sulfate.

Materials:

  • Purified protein of interest

  • Guanidine sulfate stock solution

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument or a dedicated DSF instrument

Methodology:

  • Sample Preparation:

    • Prepare a series of protein samples containing a fixed concentration of the fluorescent dye and varying concentrations of guanidine sulfate.

    • Include a control sample with no added guanidine sulfate.

    • The final protein concentration is typically in the µM range.

  • Thermal Denaturation:

    • Place the samples in the real-time PCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., 1°C/minute) over a range that encompasses the protein's unfolding transition.

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each sample.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the sigmoidal transition in the fluorescence curve.

    • Compare the Tm values of the samples with and without guanidine sulfate. An increase in Tm in the presence of guanidine sulfate indicates a stabilizing effect.

Experimental Workflow

The following diagram illustrates a logical workflow for a comparative analysis of the effects of guanidine sulfate and guanidine hydrochloride on a protein of interest.

G start Start: Purified Protein Sample prep_samples Prepare Samples with Varying [Guanidine Salt] start->prep_samples split Divide into Two Experimental Arms prep_samples->split ghcl_arm Guanidine Hydrochloride Arm (Denaturation Study) split->ghcl_arm Denaturant gso4_arm Guanidine Sulfate Arm (Stabilization Study) split->gso4_arm Stabilizer cd_spec Circular Dichroism (CD) Spectroscopy ghcl_arm->cd_spec fluor_spec Fluorescence Spectroscopy (Intrinsic Trp) ghcl_arm->fluor_spec ghcl_data Analyze Unfolding Curve: Determine [GdnHCl]1/2 and ΔG cd_spec->ghcl_data fluor_spec->ghcl_data compare Compare and Contrast Results ghcl_data->compare tsa Thermal Shift Assay (TSA/DSF) gso4_arm->tsa dsc Differential Scanning Calorimetry (DSC) gso4_arm->dsc gso4_data Analyze Melting Curve: Determine ΔTm tsa->gso4_data dsc->gso4_data gso4_data->compare conclusion Conclusion on the Effects of Guanidine Salts on Protein Stability compare->conclusion

Caption: Workflow for comparing guanidine salt effects.

Conclusion

The choice between guanidine sulfate and guanidine hydrochloride is dictated by the specific goals of a protein stability study. Guanidine hydrochloride is the reagent of choice for inducing and characterizing protein unfolding, providing valuable insights into the thermodynamics of denaturation. Conversely, guanidine sulfate serves as a useful tool for enhancing protein stability, which can be critical for protein purification, storage, and crystallization. A thorough understanding of their distinct mechanisms of action and the appropriate experimental approaches is essential for obtaining reliable and meaningful data in protein science and drug development.

References

A Comparative Guide to Analytical Methods for the Quantification of Guanidine Sulfamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of guanidine sulfamate. While specific cross-validation studies on this compound are not extensively available in public literature, this document outlines common analytical techniques used for the quantification of related guanidinium salts. The experimental data and protocols provided are based on studies of similar compounds, such as guanidine hydrochloride, and serve as a foundational resource for developing and validating a method for this compound. The primary methods discussed are Ion Chromatography (IC), Argentometric Titration, and UV-Visible (UV-Vis) Spectrophotometry with derivatization.

Comparative Performance of Analytical Techniques
Parameter Ion Chromatography (IC) Argentometric Titration UV-Vis Spectrophotometry (with Derivatization)
Analyte Guanidine HydrochlorideGuanidinium Salts (General)Guanidine Compounds (General)
Linearity (R²) 0.9999 (0.1 to 10 mg/L)[1]Not Applicable (Absolute Method)Method Dependent
Accuracy (% Recovery) 98.8 - 101.3%[1]High (Typically >99%)Method Dependent
Precision (% RSD) ≤2.11%[1]High (Typically <1%)Method Dependent
Limit of Detection (LOD) 0.0045 mg/L[1]Higher than Chromatographic MethodsMethod Dependent (can be very low with suitable derivatizing agent)
Limit of Quantification (LOQ) 0.0125 mg/L[1]Higher than Chromatographic MethodsMethod Dependent
Specificity High (Separates from other cations)Moderate (Subject to interference from other halides/precipitating agents)Moderate to High (Depends on derivatizing agent and sample matrix)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation for this compound quantification.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method, adapted from a validated assay for guanidine hydrochloride, offers high sensitivity and specificity without the need for derivatization.[1]

Instrumentation and Materials:

  • Ion Chromatography (IC) system with a suppressed conductivity detector.

  • Cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS20, 2 × 250 mm)[1].

  • Eluent: 50 mM Methanesulfonic acid (MSA).

  • This compound reference standard.

  • Deionized (DI) water.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in DI water to a known volume in a volumetric flask.

  • Dilute the stock solution with DI water to a concentration within the calibration range (e.g., 0.1 to 10 mg/L).

Chromatographic Conditions:

  • Eluent Flow Rate: Isocratic elution at a flow rate suitable for the column (e.g., 0.25 mL/min).

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Injection Volume: 5 µL.

Calibration: Prepare a series of at least five calibration standards by diluting a stock solution of this compound. The concentration range should bracket the expected concentration of the samples.[1]

Argentometric Titration

This classical titrimetric method is based on the precipitation of the guanidinium salt with a standardized solution of silver nitrate. It is a cost-effective method suitable for assaying higher concentrations of the analyte.

Instrumentation and Materials:

  • Burette (50 mL, Class A).

  • Potentiometer with a silver electrode or a visual indicator.

  • Standardized 0.1 N Silver Nitrate (AgNO₃) solution.

  • Indicator: Potassium chromate (K₂CrO₄) solution (for Mohr's method) or an adsorption indicator like fluorescein.

  • This compound sample.

  • DI water.

Procedure (Mohr's Method as an example):

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in DI water in a conical flask.

  • Add a small amount of potassium chromate indicator (e.g., 1 mL of 5% w/v solution). The solution should be neutral or slightly alkaline.

  • Titrate with the standardized silver nitrate solution with constant stirring.

  • The endpoint is reached when a permanent reddish-brown precipitate of silver chromate is formed.

  • Calculate the concentration of this compound based on the stoichiometry of the reaction.

UV-Vis Spectrophotometry with Derivatization

Guanidine itself does not have a strong chromophore for direct UV-Vis analysis at higher wavelengths. Therefore, a derivatization step is typically required to produce a colored or UV-active compound. This method can be very sensitive depending on the choice of the derivatizing reagent.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes.

  • Derivatizing reagent (e.g., benzoin[2][3], ninhydrin, or other suitable reagents).

  • This compound reference standard.

  • Appropriate buffers and solvents.

General Procedure (Example with a hypothetical derivatizing agent):

  • Derivatization:

    • To a known volume of the sample solution (and calibration standards), add the derivatizing reagent and any necessary buffers or catalysts.

    • Heat the mixture for a specified time and temperature to allow the color-forming reaction to complete.

    • Cool the solution to room temperature and dilute to a known volume with a suitable solvent.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Methodology and Workflow Visualization

The following diagrams illustrate the logical flow for the cross-validation of analytical methods and a general workflow for an Ion Chromatography analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective (e.g., Compare Method A and B) SelectSamples Select Representative Samples (Spiked and/or Incurred) DefineObjective->SelectSamples SetCriteria Set Acceptance Criteria (e.g., %Difference < 20%) SelectSamples->SetCriteria AnalyzeA Analyze Samples with Method A SetCriteria->AnalyzeA AnalyzeB Analyze Samples with Method B SetCriteria->AnalyzeB CompareResults Compare Quantitative Results AnalyzeA->CompareResults AnalyzeB->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman plot) CompareResults->StatisticalAnalysis Conclusion Draw Conclusion on Method Comparability StatisticalAnalysis->Conclusion IC_Workflow cluster_IC IC Analysis SamplePrep Sample Preparation (Dissolution & Dilution) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (Calibration Curve) StandardPrep->Injection ICSystem Ion Chromatography System (Pump, Column, Suppressor, Detector) Separation Cation-Exchange Separation Detection Suppressed Conductivity Detection Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition Quantification Quantification (Peak Area vs. Calibration Curve) DataAcquisition->Quantification Result Final Concentration Report Quantification->Result

References

Synergistic Flame Retardancy: A Comparative Guide to Guanidine Sulfamate and Zinc Borate Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals in Flame Retardant Materials

Performance Comparison: The Synergistic Advantage

The core of an effective flame retardant system often lies in the synergistic interaction between its components, where the combined effect is greater than the sum of its parts. Zinc borate is a well-known synergistic agent that enhances the performance of various flame retardants, including those containing nitrogen and phosphorus.[1][2]

The following data, derived from studies on wood treated with Guanidine Dihydrogen Phosphate (GDP) and Zinc Borate (ZB), illustrates this synergistic effect.[3]

Table 1: Limiting Oxygen Index (LOI) Comparison

The Limiting Oxygen Index (LOI) indicates the minimum oxygen concentration required to support combustion. Higher values signify better flame retardancy.

TreatmentLOI (%)Improvement over Untreated
Untreated Wood22.4-
ZB alone28.7+28.1%
GDP alone43.4+93.8%
GDP/ZB (4:1 ratio) 47.8 +113.4%

As the data clearly shows, the combination of GDP and ZB at a 4:1 ratio results in the highest LOI value, surpassing the performance of either component used individually.[3] This demonstrates a strong synergistic interaction.

Table 2: Thermogravimetric Analysis (TGA) Data

TGA measures the thermal stability of a material. A higher char residue at elevated temperatures indicates that more non-flammable carbonaceous material is formed, which acts as a protective barrier.

TreatmentInitial Decomposition Temp. (°C)Temp. of Max. Weight Loss (°C)Char Residue at 600°C (%)
Untreated Wood215.3358.29.6
GDP/ZB 162.3 264.2 36.5

The GDP/ZB treatment lowers the initial decomposition temperature, promoting early char formation.[3] This protective char layer insulates the underlying material from heat and slows down the release of flammable volatiles, resulting in a significantly higher char residue.[3]

Table 3: Cone Calorimetry Data

Cone calorimetry is one of the most effective methods for assessing the fire behavior of materials under realistic heat flux conditions. Key parameters include the Heat Release Rate (HRR) and Total Heat Release (THR). Lower values are desirable.

TreatmentPeak HRR (kW/m²)Total Heat Release (MJ/m²)Time to Ignition (s)
Untreated Wood210.365.835
GDP/ZB (4:1 ratio) 45.2 15.7 25

The combination of GDP and ZB dramatically reduces both the peak and total heat release, indicating a substantial decrease in fire intensity and spread potential.[3][4] The shorter time to ignition is a consequence of the flame retardant promoting decomposition at a lower temperature to form the protective char layer.[3]

Understanding the Synergistic Mechanism

The enhanced flame retardancy of the guanidine salt/zinc borate system stems from a combination of gas-phase and condensed-phase actions.

Synergistic_Flame_Retardancy cluster_0 Condensed Phase Action cluster_1 Gas Phase Action Guanidine_Salt Guanidine Salt (e.g., GDP) Polyphosphoric_Acid Polyphosphoric Acid Formation Guanidine_Salt->Polyphosphoric_Acid Char_Formation Enhanced Char Formation (Cross-linking & Dehydration) Polyphosphoric_Acid->Char_Formation Insulating_Barrier Stable, Insulating Char Barrier Char_Formation->Insulating_Barrier Synergy ZB_Glassy_Layer Zinc Borate -> B₂O₃ Glassy Layer ZB_Glassy_Layer->Insulating_Barrier Reduced_Heat_Transfer Reduced_Heat_Transfer Insulating_Barrier->Reduced_Heat_Transfer Reduced Heat & Mass Transfer Guanidine_Decomposition Guanidine Decomposition -> NH₃, N₂ Dilution Dilution of Flammable Gases & Oxygen Guanidine_Decomposition->Dilution ZB_Decomposition Zinc Borate Decomposition -> H₂O ZB_Decomposition->Dilution Inhibition_of_Combustion Inhibition_of_Combustion Dilution->Inhibition_of_Combustion Inhibition of Combustion Heat Heat Heat->Guanidine_Salt Heat->ZB_Glassy_Layer Heat->Guanidine_Decomposition Heat->ZB_Decomposition

Caption: Synergistic flame retardant mechanism of Guanidine/ZB systems.

  • Condensed-Phase Action : Upon heating, the guanidine phosphate decomposes to form polyphosphoric acid, which acts as a catalyst to dehydrate the substrate (e.g., cellulose in wood) and promote the formation of a stable, insulating char layer.[3] Zinc borate simultaneously decomposes to form a glassy boron trioxide (B₂O₃) film. This film coats the char, enhancing its structural integrity and acting as a barrier to prevent heat transfer and the escape of flammable volatiles.[5] The zinc also acts as a char promoter.[5]

  • Gas-Phase Action : Both guanidine salts and zinc borate release non-combustible gases (ammonia, nitrogen, water vapor) upon decomposition.[5] These gases dilute the flammable volatile concentration in the gas phase and reduce the oxygen level at the combustion front, effectively smothering the flame.[5]

A Note on Guanidine Sulfamate

While the data presented focuses on guanidine dihydrogen phosphate, it is important to consider this compound. One study comparing the two as flame retardants for wood pulp paper found that guanidine phosphate exhibited significantly higher flame retardant efficiency than this compound.[1] This suggests that the anionic component (phosphate vs. sulfamate) plays a crucial role in the flame retardant mechanism, likely due to the superior char-forming catalytic activity of the phosphate derivatives.

Despite this, the fundamental synergistic principles with zinc borate are expected to hold. This compound would still act as a source of non-flammable gases (gas-phase action), and zinc borate would contribute its char-promoting and barrier-forming capabilities (condensed-phase action). The magnitude of this synergy, however, would require direct experimental evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in this guide.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Wood Impregnation with FR Solution) LOI_Test Limiting Oxygen Index (LOI) ASTM D2863 Sample_Prep->LOI_Test TGA_Test Thermogravimetric Analysis (TGA) (e.g., 10°C/min ramp to 800°C in N₂) Sample_Prep->TGA_Test Cone_Test Cone Calorimetry ISO 5660 (e.g., 35 kW/m² heat flux) Sample_Prep->Cone_Test Data_Analysis Data Analysis & Comparison (HRR, THR, Char Yield, etc.) LOI_Test->Data_Analysis TGA_Test->Data_Analysis Cone_Test->Data_Analysis

Caption: Standard experimental workflow for flame retardancy evaluation.

Limiting Oxygen Index (LOI) Test
  • Apparatus : LOI instrument conforming to ASTM D2863.

  • Procedure : A vertically oriented sample is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the sample is ignited with a pilot flame. The oxygen concentration in the O₂/N₂ mixture is systematically adjusted until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined. This concentration is reported as the LOI value.[3]

Thermogravimetric Analysis (TGA)
  • Apparatus : A thermogravimetric analyzer.

  • Procedure : A small, precisely weighed sample (typically 5-10 mg) is placed in a crucible. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C). The instrument continuously records the weight of the sample as a function of temperature. The resulting data is used to determine thermal stability, decomposition temperatures, and final char yield.[3]

Cone Calorimetry Test
  • Apparatus : A cone calorimeter conforming to ISO 5660 or ASTM E1354.

  • Procedure : A square sample (typically 100 mm x 100 mm) is placed horizontally under a truncated conical radiant heater. The sample is exposed to a constant, uniform heat flux (e.g., 35 or 50 kW/m²). A spark igniter is positioned above the sample to ignite the flammable volatiles released. During the test, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption. Other parameters like time to ignition, mass loss, and smoke production are also recorded.[3]

Conclusion

The combination of guanidine-based salts and zinc borate presents a powerful synergistic system for enhancing flame retardancy. As demonstrated by the extensive data on the GDP/ZB system, this combination significantly increases the limiting oxygen index, promotes the formation of a stable insulating char layer, and drastically reduces the heat release rate during combustion.[3][4]

While this compound may be a less potent char-former than its phosphate counterpart, it is expected to benefit from the multifunctional synergistic contributions of zinc borate.[1][5] For professionals in the field, the data and methodologies presented here offer a strong foundation for developing and evaluating new flame retardant formulations. Direct testing of this compound with zinc borate is recommended to quantify its specific performance and optimize formulation ratios for target applications.

References

Comparing synthesis methods for guanidine sulfamate production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Guanidine Sulfamate

This compound is a compound with diverse applications, including as a flame retardant, in industrial cleaning, and as a reagent in organic synthesis.[1][2] Its production can be achieved through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and starting materials. This guide provides an objective comparison of the most common methods for the synthesis of this compound, supported by available experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different methods of this compound synthesis.

Synthesis Method Reactants Reaction Conditions Yield (%) Purity Key Advantages Key Disadvantages
Method 1: Urea and Sulfamic Acid/Salt Fusion Urea and Sulfamic Acid (or its salts, e.g., sodium/calcium sulfamate)Fusion at high temperatures (190-300°C)24 - 70Not specified in detailUtilizes readily available starting materials.High energy consumption due to high temperatures; yield can be variable.[3]
Method 2: Guanidine Carbonate and Sulfamic Acid Guanidine Carbonate and Sulfamic AcidAqueous or solvent-based system; Reflux at 80°C for 4 hours.85 - 90High-purity crystals can be obtained.High yield and purity under relatively mild conditions.Guanidine carbonate can be more expensive than urea.
Method 3: Urea and Ammonium Sulfamate with Ammonia Urea, Ammonium Sulfamate, and AmmoniaHigh temperature (200-330°C) and superatmospheric pressure.85Substantially free from other reaction products.High yield and purity; produces a fluid melt for easy separation.[4]Requires handling of ammonia under pressure and high temperatures.
Method 4: Via Ammonium Ureasulfonate Urea, Sulfuric Acid, Acetic Anhydride, then AmmoniaLow-temperature formation of an intermediate, followed by fusion at ~240°C.43 - 45Melamine is a significant byproduct (22% yield).Provides an alternative pathway with different intermediates.Lower yield of the desired product and formation of byproducts.[5]

Experimental Protocols

Method 1: Synthesis from Urea and Sulfamic Acid

This method involves the direct fusion of urea with sulfamic acid or its salt.

Experimental Protocol:

  • A mixture of 60 g of urea and 97 g of sulfamic acid is heated.

  • Once the urea is fused, the sulfamic acid is added slowly to the melt.

  • The temperature is raised to 210°C, at which point an exothermic reaction occurs.

  • After the exothermic reaction subsides (approximately 5 minutes), the reaction mixture is maintained at about 210°C for an additional 1.5 hours.

  • The mixture is then cooled, and the resulting solid is ground.

  • The ground solid is leached with water to extract the this compound. The product can then be isolated from the aqueous solution.[3]

Note: The patent also describes variations using sodium sulfamate and calcium sulfamate, with yields of 46.3% and 24% respectively under similar high-temperature conditions.[3]

Method 2: Synthesis from Guanidine Carbonate and Sulfamic Acid

This approach offers high yields under milder, aqueous conditions.

Experimental Protocol:

  • Guanidine carbonate and sulfamic acid are reacted in a 1:1 molar ratio in an aqueous or solvent-based system.[1]

  • The reaction mixture is heated to reflux at 80°C for 4 hours.[1]

  • The pH of the reaction is maintained between 6 and 7.[1]

  • Upon cooling, high-purity crystals of this compound are formed and can be isolated by filtration.[1]

  • To ensure reproducibility, it is recommended to use ACS-grade reagents (e.g., sulfamic acid ≥99% purity).[1]

Method 3: Synthesis from Urea and Ammonium Sulfamate with Ammonia

This process is designed for high-yield production and results in a product that is substantially free from impurities.

Experimental Protocol:

  • Urea and ammonium sulfamate are reacted in a molar ratio of approximately 1:2.[4]

  • The reaction is carried out in the presence of ammonia at a pressure of 500 p.s.i.[4]

  • The reaction temperature is maintained at 240°C for a duration of 45 minutes.[4]

  • After the reaction, the vessel is cooled, and the excess free ammonia is evaporated by gentle heating.[4]

  • The remaining residue, which is a fluid melt of this compound, is then collected.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods for this compound.

Synthesis_Method_1 Urea Urea Reactants Mixture Urea->Reactants Sulfamic_Acid Sulfamic Acid / Salt Sulfamic_Acid->Reactants Fusion High-Temperature Fusion (190-300°C) Reactants->Fusion Cooling_Grinding Cooling & Grinding Fusion->Cooling_Grinding Leaching Water Leaching Cooling_Grinding->Leaching Guanidine_Sulfamate This compound Leaching->Guanidine_Sulfamate

Caption: Workflow for the fusion of urea and sulfamic acid.

Synthesis_Method_2 Guanidine_Carbonate Guanidine Carbonate Aqueous_Solution Aqueous Solution (1:1 molar ratio) Guanidine_Carbonate->Aqueous_Solution Sulfamic_Acid Sulfamic Acid Sulfamic_Acid->Aqueous_Solution Reflux Reflux at 80°C (4 hours, pH 6-7) Aqueous_Solution->Reflux Crystallization Crystallization upon cooling Reflux->Crystallization Guanidine_Sulfamate High-Purity This compound Crystallization->Guanidine_Sulfamate

Caption: Aqueous synthesis from guanidine carbonate.

Synthesis_Method_3 Urea Urea Reactants Reactant Mixture Urea->Reactants Ammonium_Sulfamate Ammonium Sulfamate Ammonium_Sulfamate->Reactants Ammonia Ammonia Ammonia->Reactants Reaction High Temp & Pressure (240°C, 500 p.s.i.) Reactants->Reaction Evaporation Evaporation of excess Ammonia Reaction->Evaporation Guanidine_Sulfamate This compound (Fluid Melt) Evaporation->Guanidine_Sulfamate

Caption: High-pressure synthesis with ammonia.

Purity Analysis and Structural Confirmation

To ensure the quality and identity of the synthesized this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using HPLC with a UV detector (at λ = 220 nm) and a C18 column. The retention times should be compared against a certified reference material.[1]

  • FT-IR Spectroscopy: The presence of characteristic functional groups can be confirmed. Key peaks to look for include the N-H stretch at 3200–3400 cm⁻¹ and the S=O stretch at 1160 cm⁻¹.[1]

  • NMR Spectroscopy: ¹H NMR spectroscopy in D₂O should reveal singlet peaks for the guanidinium protons (around δ 3.2 ppm) and the sulfamate groups.[1]

  • Elemental Analysis: The experimental percentages of carbon, hydrogen, nitrogen, and sulfur should align with the theoretical values for this compound (e.g., C: 14.29%, N: 29.63%).[1]

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the application, including desired yield, purity, available equipment, and cost considerations. The reaction of guanidine carbonate with sulfamic acid offers a high-yield, high-purity route under relatively mild conditions and may be suitable for laboratory-scale synthesis where the cost of starting materials is less of a concern. For larger-scale industrial production, the methods starting from urea, such as the high-pressure reaction with ammonium sulfamate and ammonia or the direct fusion with sulfamic acid, may be more cost-effective despite the more demanding reaction conditions. Researchers should carefully consider these factors and the detailed protocols provided to select the most appropriate synthesis strategy.

References

Safety Operating Guide

Guanidine Sulfamate: Comprehensive Disposal and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of guanidine sulfamate, a compound used in various industrial applications, including as a flame retardant.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Essential Safety and Hazard Information

This compound is classified as harmful if swallowed and is recognized as being harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, preventing its release into the environment is a primary concern. All disposal procedures must be conducted in strict accordance with local, regional, and national regulations, such as the US Environmental Protection Agency (EPA) guidelines outlined in 40 CFR Part 261.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.[2]

II. Quantitative Data for this compound

The following table summarizes key quantitative and qualitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource(s)
Chemical Formula CH₈N₄O₃S[5]
Molecular Weight 156.16 g/mol [3]
Appearance White solid/lump[6]
Melting Point 128 °C[6]
pH of 4% Solution 7.0 - 9.0[6]
Water Solubility 100 g/L at 20°C[6]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3][4]
Environmental Hazard H412: Harmful to aquatic life with long lasting effects[2]
Incompatibilities Strong oxidizing agents[3][4]

III. Standard Operating Procedure for Disposal

This section outlines the procedural, step-by-step guidance for the disposal of this compound waste.

A. Solid this compound Waste
  • Collection: Carefully transfer solid this compound waste into a designated, clearly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure it is kept away from incompatible materials, particularly strong oxidizing agents.[3][4]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[7]

B. Contaminated Materials (e.g., Gloves, Weigh Boats)
  • Collection: Place all materials contaminated with this compound into a sealed plastic bag or a dedicated hazardous waste container.

  • Disposal: Dispose of the container as hazardous chemical waste in accordance with your institution's EHS procedures.[7]

C. Spill Cleanup
  • Area Evacuation: In the event of a large spill, evacuate the immediate area and promptly notify your institution's EHS office.[7]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small, manageable spills, contain the spill using an absorbent, inert material such as sand or vermiculite.[7]

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.[7][8] Avoid generating dust.[8]

  • Decontamination: Clean the spill area thoroughly with a laboratory detergent and water.[7] Collect the cleaning materials for disposal as hazardous waste.

IV. Experimental Protocol: Alkaline Hydrolysis of Aqueous this compound Waste

For aqueous waste solutions of this compound, chemical degradation through alkaline hydrolysis can be employed to break down the guanidine moiety into less harmful substances, such as urea, before final disposal.[4] This procedure should be performed on a small scale initially to validate its effectiveness and safety for your specific waste stream.

Objective: To hydrolyze this compound in an aqueous solution to reduce its environmental impact prior to disposal.

Materials:

  • Aqueous this compound waste

  • 5 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE (safety goggles, lab coat, chemical-resistant gloves). Conduct this procedure within a certified chemical fume hood.

  • Dilution: Place the beaker containing the aqueous this compound waste on a stir plate. If the solution is concentrated, dilute it with cold water to a concentration of less than 5% (w/v).

  • Neutralization/Hydrolysis:

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 5 M NaOH solution dropwise to the stirring waste.

    • Monitor the pH of the solution. Continue adding NaOH until the pH is stable in the range of 10-12. The elevated pH facilitates the hydrolysis of the guanidine group.[9]

    • Allow the solution to stir at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction proceeds.

  • Final pH Adjustment: After the hydrolysis period, check the pH of the solution again. Neutralize the solution by carefully adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The final, neutralized solution may be suitable for drain disposal with copious amounts of water, but only if permitted by your local and institutional regulations. Always consult your EHS office for final approval before any drain disposal.[7]

  • Decontamination: Thoroughly rinse all glassware and equipment used in the procedure with water.

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.

GuanidineSulfamateDisposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid aqueous_waste Aqueous Waste Solution waste_type->aqueous_waste Aqueous spill Spill or Accidental Release waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid hydrolysis_check Perform Alkaline Hydrolysis? aqueous_waste->hydrolysis_check storage Store in Designated Satellite Accumulation Area collect_solid->storage ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup contain_spill Contain Spill with Inert Absorbent spill->contain_spill cleanup_spill Collect and Containerize for Disposal as Solid Waste contain_spill->cleanup_spill cleanup_spill->collect_solid hydrolysis_check->collect_solid No perform_hydrolysis Follow Alkaline Hydrolysis Protocol hydrolysis_check->perform_hydrolysis Yes final_disposal_check Consult EHS for Final Disposal Approval perform_hydrolysis->final_disposal_check final_disposal_check->collect_solid Not Approved drain_disposal Dispose Down Drain with Copious Water (If Approved) final_disposal_check->drain_disposal Approved

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.